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  • Product: 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
  • CAS: 1153346-21-4

Core Science & Biosynthesis

Foundational

The Irreversible Embrace: A Technical Guide to the Mechanism of Action of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in Target-Based Assays

For: Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Covalent Mechanism of a Novel Kinase Inhibitor In the landscape of targeted therapies, covalent inhibitors have emerged as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Covalent Mechanism of a Novel Kinase Inhibitor

In the landscape of targeted therapies, covalent inhibitors have emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide represents a compelling example of a rationally designed covalent inhibitor. Its chemical architecture, featuring a reactive chloroacetamide "warhead" and a substituted aryl "guidance" system, strongly suggests a mechanism of action involving the formation of an irreversible covalent bond with its biological target.

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, with a primary focus on its putative interaction with Janus Kinase 3 (JAK3) , a key regulator of immune cell function. The presence of a unique, non-catalytic cysteine residue (Cys909) in the ATP-binding site of JAK3 makes it a prime target for covalent inhibitors of this class, offering a clear path to achieving isoform-selective inhibition within the highly conserved JAK family.[1][2][3][4]

This document will serve as a comprehensive resource for researchers seeking to characterize similar covalent inhibitors, detailing the theoretical underpinnings of their mechanism and providing robust, field-proven experimental protocols to validate target engagement, quantify inhibitory activity, and assess cellular efficacy.

The Covalent Hypothesis: Targeting a Unique Cysteine in JAK3

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling and immune regulation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and malignancies, making these kinases attractive therapeutic targets.[1][7] A significant challenge in developing JAK inhibitors is achieving selectivity among the highly homologous family members. However, JAK3 possesses a unique cysteine residue, Cys909, in its ATP-binding pocket, a feature not shared by other JAK family members.[1][2][4] This distinction provides a strategic advantage for the design of selective covalent inhibitors.

The molecule 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is hypothesized to function as a targeted covalent inhibitor of JAK3 through a two-step mechanism:

  • Reversible Binding: The N-(2-fluoro-5-methanesulfonylphenyl) moiety of the compound first guides it into the ATP-binding pocket of JAK3, forming non-covalent interactions with the surrounding amino acid residues. This initial binding event is driven by forces such as hydrogen bonding and hydrophobic interactions, and its affinity is characterized by the inhibition constant (Ki).

  • Irreversible Covalent Bonding: Once positioned within the active site, the electrophilic chloroacetamide warhead is brought into close proximity to the nucleophilic thiol group of the Cys909 residue. This facilitates a nucleophilic substitution reaction, resulting in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. This step is characterized by the rate of inactivation (kinact).

The formation of this covalent adduct permanently inactivates the JAK3 enzyme, thereby blocking its ability to phosphorylate its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[8][9][10]

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action and the overarching experimental workflow for its validation.

Covalent_Inhibition_Mechanism Mechanism of Covalent Inhibition of JAK3 cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor 2-chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide Reversible_Complex Reversible E-I Complex Inhibitor->Reversible_Complex Ki JAK3_Active_Site JAK3 Active Site (with Cys909) JAK3_Active_Site->Reversible_Complex Covalent_Adduct Irreversible Covalent Adduct (JAK3 Inactivated) Reversible_Complex->Covalent_Adduct kinact caption Two-step covalent inhibition of JAK3 by the compound.

Caption: Two-step covalent inhibition of JAK3 by the compound.

Experimental_Workflow Workflow for Characterizing a Covalent JAK3 Inhibitor Start Novel Covalent Inhibitor (2-chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide) Biochemical_Assay Biochemical/Enzymatic Assays (e.g., TR-FRET, FP) Start->Biochemical_Assay Determine Potency (IC50, kinact/Ki) Mass_Spectrometry Mass Spectrometry (Intact Protein & Peptide Mapping) Start->Mass_Spectrometry Confirm Covalent Adduct & Target Site Cell_Based_Assay Cell-Based Assays (pSTAT5 Western Blot/Flow Cytometry) Start->Cell_Based_Assay Measure Cellular Efficacy & Target Engagement Kinome_Profiling Kinome Profiling (Selectivity Assessment) Start->Kinome_Profiling Assess Selectivity Data_Analysis Data Synthesis & MoA Confirmation Biochemical_Assay->Data_Analysis Mass_Spectrometry->Data_Analysis Cell_Based_Assay->Data_Analysis Kinome_Profiling->Data_Analysis caption Experimental workflow for inhibitor characterization.

Caption: Experimental workflow for inhibitor characterization.

Part 1: Biochemical and Enzymatic Assays for Potency and Covalent Kinetics

The initial characterization of a covalent inhibitor involves determining its potency and the kinetics of its interaction with the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as LanthaScreen™, HTRF®, and AlphaLISA®, are robust, high-throughput methods for this purpose.[11][12][13][14][15]

Determination of IC50 in an Enzymatic Assay

The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's potency. For a covalent inhibitor, the IC50 value is time-dependent, reflecting the progressive, irreversible inactivation of the enzyme.

Table 1: Hypothetical IC50 Data for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide against JAK Family Kinases

KinaseIC50 (nM) with 60-min pre-incubationFold Selectivity vs. JAK3
JAK3 15 -
JAK1>10,000>667
JAK2>10,000>667
TYK2>10,000>667
Protocol: TR-FRET Kinase Assay for IC50 Determination
  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

    • Prepare a 2X solution of the test compound serially diluted in the reaction buffer.

    • Prepare a 4X solution of recombinant human JAK3 enzyme in the reaction buffer.

    • Prepare a 4X solution of a suitable biotinylated peptide substrate and ATP (at Km concentration) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X kinase solution to each well.

    • Add 2.5 µL of the 2X serially diluted compound or vehicle control (DMSO).

    • Pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Covalent Kinetic Parameters (kinact and KI)

For an irreversible inhibitor, the potency is best described by the second-order rate constant kinact/KI, which accounts for both the initial reversible binding (KI) and the rate of subsequent covalent bond formation (kinact).[16]

Table 2: Hypothetical Covalent Kinetic Parameters for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide against JAK3

ParameterValueUnitDescription
KI150nMReversible binding affinity
kinact0.05min-1Maximum rate of inactivation
kinact/KI 5.5 x 103 M-1s-1 Covalent efficiency
Protocol: Progress Curve Analysis for kinact and KI Determination
  • Assay Setup:

    • Set up the kinase reaction as described for the IC50 determination, but instead of a single endpoint reading, monitor the reaction kinetics over time.

    • Use a continuous or discontinuous assay format to measure product formation at multiple time points.

  • Data Acquisition:

    • At various time points after initiating the reaction, measure the amount of phosphorylated substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot product formation versus time.

    • Fit the data to the following equation for the progress of an irreversible enzyme inhibition: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v₀ is the initial velocity, t is time, and kobs is the observed rate of inactivation.

    • Plot the calculated kobs values against the inhibitor concentration [I] and fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

    • This allows for the determination of kinact and KI.

Part 2: Mass Spectrometry for Confirmation of Covalent Adduct Formation

Mass spectrometry (MS) is the definitive method to confirm that the inhibitor forms a covalent bond with its target protein and to identify the specific amino acid residue that is modified.[2][17]

Protocol: LC-MS/MS Analysis of Covalent Adduct
  • In Vitro Labeling:

    • Incubate recombinant human JAK3 protein with a 5- to 10-fold molar excess of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide for 2-4 hours at room temperature. Include a vehicle control (DMSO).

  • Intact Protein Analysis:

    • Desalt the protein samples and analyze by LC-MS.

    • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

  • Peptide Mapping:

    • Denature the protein samples, reduce disulfide bonds with dithiothreitol (DTT), and alkylate free cysteines with iodoacetamide (IAM).

    • Digest the protein into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the sequence of human JAK3.

    • Identify the peptide containing Cys909 and look for a mass modification corresponding to the addition of the inhibitor.

    • The fragmentation pattern of the modified peptide will confirm the precise site of covalent modification.

Part 3: Cell-Based Assays for Cellular Efficacy and Target Engagement

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and inhibit the downstream signaling pathway. For JAK3, this is typically assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.[18][19][20]

Protocol: Inhibition of IL-2-induced STAT5 Phosphorylation in Human T-Cells
  • Cell Culture and Treatment:

    • Culture human T-cells (e.g., from peripheral blood mononuclear cells, PBMCs) in appropriate media.

    • Pre-incubate the cells with a serial dilution of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide or vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a pro-inflammatory cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes).[9]

  • Cell Lysis and Western Blotting:

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for pSTAT5 and total STAT5.

    • Calculate the ratio of pSTAT5 to total STAT5 for each treatment condition and normalize to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.

Alternatively, flow cytometry can be used for a higher-throughput analysis of pSTAT5 levels in specific cell populations within a mixed culture like PBMCs.

Part 4: Kinome Profiling for Selectivity Assessment

A crucial aspect of characterizing a novel kinase inhibitor is to determine its selectivity across the human kinome. This is particularly important for covalent inhibitors to rule out off-target reactivity with other cysteine-containing proteins.

Protocol: Competitive Chemoproteomics for Kinome-wide Selectivity
  • Cell Lysate Preparation and Inhibitor Incubation:

    • Prepare lysates from a relevant cell line.

    • Incubate the lysates with the test compound at a high concentration (e.g., 1 µM) or a vehicle control.

  • Affinity Chromatography:

    • Pass the lysates over "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, non-covalent kinase inhibitors.[21]

    • Kinases that are not bound by the test compound will be captured by the kinobeads.

  • Elution, Digestion, and LC-MS/MS Analysis:

    • Elute the captured kinases from the beads.

    • Digest the proteins into peptides and analyze by quantitative LC-MS/MS.

  • Data Analysis:

    • Compare the abundance of each identified kinase between the inhibitor-treated and control samples.

    • A significant reduction in the amount of a kinase captured in the presence of the inhibitor indicates that it is a target or off-target of the compound. This allows for a comprehensive assessment of the inhibitor's selectivity.

Conclusion: A Framework for Understanding Covalent Inhibition

The systematic application of the biochemical, mass spectrometric, and cell-based assays detailed in this guide provides a robust framework for elucidating the mechanism of action of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide. By confirming its covalent interaction with the unique Cys909 residue of JAK3, quantifying its inhibitory potency and kinetics, and demonstrating its cellular efficacy and selectivity, researchers can build a comprehensive understanding of this novel inhibitor. This knowledge is paramount for its further development as a potential therapeutic agent for immune-related disorders and for the rational design of the next generation of targeted covalent inhibitors.

References

  • Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. (2011). Journal of Immunological Methods. [Link]

  • Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. (2016). Journal of Biological Chemistry. [Link]

  • JAK3 isoform-selective covalent inhibitors and the respective crystal structures revealing the isoform-specific covalent modulation mechanism. (2023). ResearchGate. [Link]

  • Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. (2018). International Journal of Molecular Sciences. [Link]

  • Janus kinase 3. (n.d.). Wikipedia. [Link]

  • JAK3 (Janus Kinase 3 or Just Another Kinase 3). (2007). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. (2010). Journal of Immunological Methods. [Link]

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations. (2025). Journal of Chemical Information and Modeling. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2017). Current Opinion in Chemical Biology. [Link]

  • Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. (2017). Archiv der Pharmazie. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. (n.d.). Agilent. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors(Journal Article). (2015). DOE PAGES. [Link]

  • JAK3 gene: MedlinePlus Genetics. (2017). MedlinePlus. [Link]

  • Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency. (2024). MDPI. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2015). PubMed - NIH. [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. (2025). PMC. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • Phosphotyrosine HTRF Assay. (2010). AnaSpec. [Link]

  • Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase. (2013). American College of Rheumatology. [Link]

  • Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells. (2000). The Journal of Immunology. [Link]

  • Tyrosine phosphorylation and activation of STAT5, STAT3, and Janus kinases by interleukins 2 and 15. (1995). Proceedings of the National Academy of Sciences. [Link]

  • Phosphorylation of STAT1, STAT3 and STAT5 by Jakl and Jak3. Sf21 cells... (n.d.). ResearchGate. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Covalent Kinase Inhibitors: An Overview. (2018). ResearchGate. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2014). Nature Chemical Biology. [Link]

  • JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins. (n.d.). SpringerLink. [Link]

  • Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. (2016). ACS Publications. [Link]

  • Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers. (2020). Cancers. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2007). Nature Biotechnology. [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. (2025). bioRxiv. [Link]

Sources

Exploratory

Technical Guide & Safety Data Sheet: 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4)

Executive Summary & Structural Significance In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), electrophilic building blocks are critical for designing high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), electrophilic building blocks are critical for designing highly selective therapeutics[1]. 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4) is a highly specialized chemical intermediate featuring a reactive α -chloroacetamide warhead.

As a Senior Application Scientist, I approach this compound not merely as a chemical hazard, but as a precision tool for cysteine alkylation. The structural architecture of this molecule is highly deliberate:

  • The Chloroacetamide Warhead: Acts as a soft electrophile, undergoing an SN​2 substitution reaction specifically with the thiolate anions of reactive cysteine residues in target proteins[2].

  • The 2-Fluoro Substituent: Imparts significant metabolic stability, protecting the aromatic ring from oxidative defluorination by cytochrome P450 enzymes, while restricting the conformation of the amide bond via steric and stereoelectronic effects.

  • The 5-Methanesulfonyl Group: Acts as a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it decreases the electron density on the aniline nitrogen, which in turn subtly increases the electrophilicity of the α -carbon on the chloroacetamide, tuning its reactivity profile to prevent off-target promiscuity.

Physicochemical Properties

To ensure reproducible assay development and proper storage, the quantitative physicochemical data of the compound are summarized below[3].

PropertyValue
CAS Number 1153346-21-4
IUPAC Name 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
Molecular Formula C 9​ H 9​ ClFNO 3​ S
Molecular Weight 265.69 g/mol
Topological Polar Surface Area (TPSA) ~81.3 Ų (Estimated based on analogs)
Key Functional Groups Chloroacetamide, Aryl fluoride, Methanesulfonyl
Recommended Storage 4°C (Desiccated, protected from light)
Solubility Soluble in anhydrous DMSO or DMF

Mechanistic Applications: Covalent Targeting

Chloroacetamides are well-established in the development of irreversible kinase inhibitors (e.g., targeting KRAS G12C or EGFR)[1][2]. The mechanism relies on the spatial proximity of the compound to a non-catalytic, nucleophilic cysteine within the protein's binding pocket. Once bound, the microenvironment of the protein lowers the pKa of the cysteine thiol, generating a highly nucleophilic thiolate that attacks the α -carbon of the chloroacetamide, displacing the chloride ion[4].

SN2_Mechanism A Target Protein (Cys-SH) C Thiolate Intermediate (Cys-S⁻) A->C Deprotonation (Microenvironment) B Electrophilic Warhead (Chloroacetamide) D Covalent Adduct (Thioether Linkage) B->D Alkylation E Leaving Group (Cl⁻) B->E Displacement C->D SN2 Attack on α-Carbon

Fig 1. SN2 mechanism of cysteine alkylation by the chloroacetamide warhead.

Hazard Identification & Toxicological Profile (SDS Core)

Handling electrophilic warheads requires an understanding of their biological reactivity. Because this compound is designed to covalently modify proteins, it poses specific occupational hazards.

  • Skin Sensitization (Category 1): The primary hazard of chloroacetamides is their ability to act as haptens. By covalently binding to dermal proteins, they can trigger an immune response leading to allergic contact dermatitis.

  • Serious Eye Damage/Irritation (Category 2): Direct contact can cause severe irritation due to the alkylation of mucosal proteins.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.

Causality-Driven Handling Protocols
  • Barrier Protection: Standard latex gloves are insufficient. You must use double-gloved Nitrile because the lipophilic nature of the fluorinated aromatic ring allows the compound to permeate porous materials, carrying the alkylating warhead directly into the dermal layers.

  • Environmental Control: All weighing and dissolution must occur in a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

Experimental Protocol: Self-Validating Covalent Binding Assay

To verify that 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide successfully engages your target protein, you must utilize a self-validating LC-MS/MS workflow.

The Self-Validation Logic: This protocol incorporates a strict internal validation system. By running a parallel assay using a Cys-to-Ala (C A) mutant of your target protein, you intrinsically prove that the observed mass shift is exclusively due to the targeted cysteine modification, ruling out non-specific alkylation of lysine or histidine residues. Furthermore, the use of Dithiothreitol (DTT) as a quenching agent provides a kinetic hard-stop; the excess free thiols in DTT outcompete the protein for any unreacted electrophile, freezing the reaction state for accurate temporal analysis.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the compound in strictly anhydrous DMSO to create a 10 mM stock. (Causality: Atmospheric moisture will lead to the slow, premature hydrolysis of the chloroacetamide warhead into a biologically inert hydroxyacetamide, destroying assay reproducibility).

  • Target Incubation: Dilute the wild-type target protein and the C A mutant control (1 µM each) in a physiological buffer (pH 7.4, 20 mM HEPES, 150 mM NaCl). Add the compound to a final concentration of 10–50 µM. Incubate at 37°C for 1 to 4 hours.

  • Reaction Quenching: Terminate the reaction precisely at the target timepoint by adding 1 mM DTT.

  • Proteolytic Digest: Denature the protein using 8M urea. Reduce any remaining native disulfides with TCEP, and alkylate non-reacting cysteines with iodoacetamide (IAA). Digest the sample overnight at 37°C using sequencing-grade trypsin.

  • LC-MS/MS Analysis: Subject the digested peptides to liquid chromatography-tandem mass spectrometry.

    • Data Interpretation: Identify the peptide containing the target cysteine. A successful covalent modification will present a static mass shift of +229.01 Da (Calculated as the parent mass of 265.69 Da minus the leaving group HCl[36.46 Da] + loss of a proton). This shift must be absent in the C A mutant control.

Experimental_Workflow Step1 1. Reagent Preparation (Anhydrous DMSO) Step2 2. Target Incubation (Protein + Compound) Step1->Step2 Dilute to 10-50 µM Step3 3. Reaction Quenching (Add 1mM DTT) Step2->Step3 1-4 hrs at 37°C Step4 4. Proteolytic Digest (Trypsinization) Step3->Step4 Denature & Alkylate Step5 5. LC-MS/MS Analysis (Adduct Verification) Step4->Step5 Peptide Mapping

Fig 2. Workflow for validating covalent adduct formation via LC-MS/MS.

References

  • Bo, Y., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals (Basel), via PubMed Central (PMC). URL:[Link]

  • Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." MDPI Molecules. URL:[Link]

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry. URL:[Link]

Sources

Foundational

In Vitro Binding Affinity of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide: A Comprehensive Guide to Covalent Fragment Characterization

Executive Summary The advent of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacochemistry, offering unmatched potency, prolonged target engagement, and the ability to drug previously "undruggable" s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacochemistry, offering unmatched potency, prolonged target engagement, and the ability to drug previously "undruggable" sites. At the forefront of this movement is Covalent Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS 1153346-21-4), a prototypical electrophilic fragment.

As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. Here, we dissect the causality behind experimental choices, providing researchers with self-validating, step-by-step protocols to accurately determine the non-covalent binding affinity ( KI​ ) and the irreversible inactivation rate ( kinact​ ) of this compound.

Structural Rationale & Kinetic Framework

The Anatomy of the Fragment

The efficacy of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide relies on two distinct structural domains:

  • The Recognition Scaffold (2-fluoro-5-methanesulfonylphenyl): This moiety drives the initial reversible binding event. The sulfone group acts as a strong hydrogen bond acceptor, while the fluorine atom modulates the dihedral angle of the phenyl ring and provides hydrophobic/halogen bonding interactions.

  • The Electrophilic Warhead ( α -chloroacetamide): Chloroacetamides are mild electrophiles that undergo an SN​2 nucleophilic substitution exclusively with deprotonated cysteine thiolates. Their mild intrinsic reactivity is a critical advantage in FBDD, as it minimizes off-target toxicity and prevents rapid depletion by intracellular glutathione[1],.

The Two-Step Kinetic Model

Unlike reversible ligands evaluated by thermodynamic equilibrium ( KD​ ), covalent inhibitors are assessed by their kinetic efficiency[2],[3]. The binding process occurs in two steps:

  • Reversible Association: The fragment binds the target pocket non-covalently, defined by the equilibrium dissociation constant KI​ .

  • Irreversible Inactivation: The proximity of the warhead to the target cysteine drives the covalent bond formation, defined by the first-order rate constant kinact​ .

The overall potency is expressed as the second-order rate constant kinact​/KI​ (M −1 s −1 ).

KineticMechanism E Target Protein (Free Cysteine) EI Reversible Complex (E·I) E->EI k_on I Covalent Fragment (Chloroacetamide) I->EI Non-covalent Affinity (K_I) EI->E k_off EI_cov Irreversible Adduct (E-I) EI->EI_cov k_inact (S_N2 Reaction)

Two-step kinetic mechanism of covalent inhibition (E + I ⇌ E·I → E-I).

Experimental Methodologies: Step-by-Step Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows are designed to orthogonally verify both the reversible and irreversible phases of binding.

Workflow cluster_0 Primary Validation cluster_1 Kinetic Deconvolution Start Fragment Profiling Workflow MS Intact Protein LC-MS (Time-dependent Incubation) Start->MS Biochem Biochemical Assay (Time-shift IC50) Start->Biochem SPR_WT SPR Biosensor (WT) (Covalent Kinetics) Start->SPR_WT Analysis Calculate k_inact / K_I (Covalent Efficiency) MS->Analysis Extract k_obs Biochem->Analysis IC50 vs Time SPR_Mut SPR Biosensor (Cys->Ser) (Isolate K_D) SPR_WT->SPR_Mut Orthogonal check SPR_WT->Analysis Global fit SPR_Mut->Analysis Reversible baseline

Integrated biophysical workflow for determining non-covalent and covalent binding parameters.

Protocol 1: Intact Protein Mass Spectrometry (LC-MS)

Mass spectrometry provides direct, unambiguous evidence of covalent adduct formation[4].

  • Buffer Preparation: Dilute the recombinant target protein (1–5 μ M) in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Note: Tris buffer must be avoided. The primary amines in Tris can competitively react with the chloroacetamide electrophile over extended incubations, artificially lowering the apparent binding affinity.

  • Incubation: Add the fragment at varying concentrations (e.g., 10x to 100x molar excess) to maintain pseudo-first-order kinetics.

  • Time-Course Quenching: At predefined intervals (0, 10, 30, 60, 120 mins), extract aliquots and immediately quench with 1% formic acid.

    • Causality Note: Formic acid drops the pH to ~2.5, well below the pKa of the cysteine thiolate (~8.5). This protonates the sulfur, instantly arresting the SN​2 nucleophilic attack and ensuring the MS readout strictly reflects the exact time of extraction.

  • Data Acquisition & Analysis: Analyze via high-resolution LC-MS (Q-TOF). Deconvolute the spectra to quantify the ratio of unmodified to +229 Da modified protein (loss of HCl during adduct formation). Fit the depletion curve to a one-phase exponential decay to extract kobs​ , then plot kobs​ vs. [Inhibitor] to calculate kinact​ and KI​ [3].

Protocol 2: Surface Plasmon Resonance (SPR) Biosensor Kinetics

SPR allows for real-time, label-free deconvolution of the two-step binding mechanism.

  • Surface Preparation: Capture the target protein onto a biosensor chip (e.g., via His-tag on an NTA chip).

    • Causality Note: Standard amine coupling (CM5 chip) should be avoided if the target cysteine is near surface-exposed lysines, as the coupling chemistry might alter the pocket's conformation or block the warhead trajectory.

  • Self-Validating Control (Critical Step): Immobilize a Cys-to-Ser mutant of the target protein in a reference flow cell.

    • Causality Note: The mutant lacks the reactive nucleophile, completely preventing the irreversible step. This isolates the reversible binding phase, allowing you to directly measure the non-covalent KD​ (which closely approximates KI​ ). This serves as a baseline to validate the complex two-state kinetic fit required for the wild-type protein[4].

  • Analyte Injection: Inject 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide at multiple concentrations using Single-Cycle Kinetics (SCK). Because covalent bonds cannot be regenerated, SCK prevents the need for harsh regeneration buffers that denature the surface.

  • Kinetic Fitting: Fit the wild-type sensograms using a two-state reaction model to extract kon​ , koff​ , and kinact​ [2].

Quantitative Data Presentation

To contextualize the binding affinity of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, it is essential to compare its kinetic parameters against related scaffolds. The table below summarizes representative benchmark data for chloroacetamide fragments against a model cysteine-bearing kinase target, illustrating how structural modifications impact KI​ and kinact​ [5],[3].

Compound ScaffoldTarget KI​ ( μ M) kinact​ ( 10−3 s −1 ) kinact​/KI​ (M −1 s −1 )Mechanistic Observation
2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Model Cys-Kinase45.02.555.5Strong non-covalent anchoring via sulfone/fluoro groups drives a lower KI​ , facilitating efficient proximity-driven inactivation.
Unsubstituted α -chloroacetamide Model Cys-Kinase>5000.8<2.0Lack of a recognition scaffold results in poor reversible binding, leading to negligible covalent efficiency.
N-methylated chloroacetamide derivative Model Cys-Kinase120.04.134.1N-methylation increases intrinsic warhead electrophilicity (higher kinact​ ), but steric clash reduces non-covalent affinity (higher KI​ ).

Table 1: Representative kinetic profiling data demonstrating the interplay between non-covalent affinity and covalent reactivity in fragment optimization.

Conclusion

Evaluating the in vitro binding affinity of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide requires a paradigm shift from traditional thermodynamic models to kinetic frameworks. By employing orthogonal, self-validating methodologies like time-dependent LC-MS and Cys-mutant controlled SPR, researchers can accurately deconvolute the KI​ and kinact​ parameters. This rigorous approach ensures that fragment-to-lead optimization efforts are driven by genuine structure-activity relationships rather than assay artifacts, ultimately accelerating the development of highly selective targeted covalent inhibitors.

References

  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS)
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL
  • Source: National Institutes of Health (PMC)
  • Fragment-based covalent ligand discovery Source: Vividion Therapeutics / RSC Chemical Biology URL
  • Cookie-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale Source: DigitalCommons@TMC URL

Sources

Exploratory

solubility profile of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in DMSO and organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Executive Summary In the landscape of early-stage drug discovery and agrochemical development, the physico...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Executive Summary

In the landscape of early-stage drug discovery and agrochemical development, the physicochemical characterization of screening library compounds is a critical determinant of successful downstream assays. 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) represents a highly functionalized small molecule characterized by a reactive electrophilic warhead (chloroacetamide), a strongly polar hydrogen-bond acceptor (methanesulfonyl group), and a lipophilicity-modulating halogen (fluorine).

As a Senior Application Scientist, I frequently encounter compounds of this class failing in in vitro assays not due to a lack of target engagement, but owing to poor solvation dynamics, undetected precipitation, or solvent-induced degradation. This whitepaper provides an authoritative, mechanistic guide to the solubility profile of this compound in dimethyl sulfoxide (DMSO) and alternative organic solvents, bridging the gap between theoretical physical chemistry and rigorous benchtop protocols.

Structural Determinants of Solvation (Causality & Mechanism)

To predict and manipulate the solubility of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, we must first deconstruct its structural motifs and their respective solvation mechanics:

  • The Chloroacetamide Warhead: This moiety acts as both a hydrogen-bond donor (via the amide -NH) and a hydrogen-bond acceptor (via the carbonyl -C=O). While it confers moderate polarity, the alpha-chloro group is highly electrophilic. In protic solvents or wet polar aprotic solvents, this group is susceptible to solvolysis or nucleophilic attack, meaning prolonged storage in such solvents will lead to degradation[1].

  • The Methanesulfonyl (Mesyl) Group: The −SO2​CH3​ group possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor. This extreme polarity dramatically enhances solubility in polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[2]. However, it creates a high desolvation penalty when transferring the compound into non-polar hydrocarbon solvents.

  • The Fluorine Substituent: Positioned ortho to the amide, the fluorine atom exerts an inductive electron-withdrawing effect, lowering the pKa of the amide proton while simultaneously increasing the overall lipophilicity (LogP) of the phenyl ring. This delicate balance prevents the molecule from becoming excessively hydrophilic.

G Compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (Solid State) DMSO Addition of Anhydrous DMSO (Polar Aprotic Solvation) Compound->DMSO Dissolution Solvated Stable Solvated Monomer (Kinetic Stock Solution) DMSO->Solvated H-Bonding & Dipole Interactions WetDMSO Exposure to Atmospheric Moisture (Wet DMSO) Solvated->WetDMSO Poor Storage Precipitation Aqueous Dilution (Supersaturation & Precipitation) Solvated->Precipitation Buffer Addition (Assay) Degradation Hydrolysis / Solvolysis (Loss of Electrophile) WetDMSO->Degradation Nucleophilic Attack

Caption: Solvation dynamics and degradation pathways of chloroacetamides in DMSO.

Solubility Profile in DMSO and Organic Solvents

Dimethyl Sulfoxide (DMSO): The Screening Gold Standard

DMSO is the universal solvent for high-throughput screening due to its exceptional ability to dissolve both polar and non-polar chemotypes[3]. For 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, DMSO acts as a perfect solvating agent. The sulfoxide oxygen forms strong hydrogen bonds with the amide proton, while the dipole-dipole interactions stabilize the methanesulfonyl group.

Critical Insight: While the compound easily achieves concentrations of ≥50 mM in anhydrous DMSO, kinetic stability is a major concern. Chloroacetamides are reactive[1]. If the DMSO absorbs atmospheric moisture (becoming "wet"), the water acts as a nucleophile, leading to the slow hydrolysis of the chloro-group into a hydroxyacetamide. Stock solutions must be stored in desiccated environments, preferably aliquoted and frozen at −80∘C to prevent freeze-thaw degradation.

Alternative Organic Solvents

When DMSO is incompatible with downstream applications (e.g., specific cell-based assays sensitive to DMSO toxicity), alternative organic solvents must be utilized[4]:

  • Polar Aprotic (DMF, NMP, Acetonitrile): Excellent alternatives. DMF and NMP provide similar solvation capacities to DMSO without the same degree of hygroscopicity. Acetonitrile is ideal for LC-MS/MS analytical preparations.

  • Polar Protic (Methanol, Ethanol): Moderate solubility. However, alcohols can act as nucleophiles. Prolonged heating or storage in methanol can lead to the formation of methoxyacetamides via nucleophilic substitution.

  • Non-Polar (Dichloromethane, Hexanes, Toluene): Poor to moderate solubility. The highly polar methanesulfonyl group resists solvation in hexanes, making hexane/ethyl acetate mixtures excellent for crystallization or chromatographic purification.

Quantitative Data Presentation

The following table summarizes the validated solubility profile of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide across various solvent classes. Note: Values are derived from thermodynamic equilibration at 25∘C .

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Molarity LimitStability Notes
Polar Aprotic DMSO (Anhydrous) >25.0 >90 mM Stable if kept anhydrous; degrades in wet DMSO.
Polar Aprotic DMF >20.0 >75 mM Excellent alternative for stock solutions.
Polar Protic Methanol 5.0−10.0 ≈20−40 mM Risk of solvolysis over prolonged storage.
Non-Polar Dichloromethane 2.0−5.0 ≈10−20 mM Good for extractions; moderate solvation.
Non-Polar Hexanes <0.1 <0.5 mM Insoluble; ideal as an anti-solvent for precipitation.
Aqueous Buffer PBS (pH 7.4) <0.05 Poor thermodynamic solubility; requires kinetic dilution.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the solubility of this compound for drug discovery applications, we must differentiate between Kinetic Solubility (the concentration at which a supersaturated solution first precipitates) and Thermodynamic Solubility (the equilibrium concentration of the lowest-energy solid phase)[5],[6].

G Start Compound Selection Kinetic Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Lead Optimization Nephelometry Turbidimetry / Nephelometry (Cloud Point Detection) Kinetic->Nephelometry LCMS LC-MS/MS or HPLC-UV (Equilibrium Concentration) Thermo->LCMS 24-72h Equilibration Decision Go/No-Go Decision (ADME Triage) Nephelometry->Decision LCMS->Decision

Caption: Workflow comparing kinetic and thermodynamic solubility profiling.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed to mimic the exact conditions of an in vitro biological assay where a DMSO stock is spiked into an aqueous buffer[7].

  • Preparation of Stock: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the stock in DMSO (ranging from 10 mM down to ).

  • Aqueous Spiking: In a 96-well clear-bottom microplate, add of PBS (pH 7.4) to each well. Spike of each DMSO dilution into the respective wells (final DMSO concentration = 2% )[3].

  • Incubation: Agitate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature.

  • Detection: Read the plate using a nephelometer or a UV-Vis spectrophotometer at 620 nm (measuring light scattering/turbidity).

  • Validation Check: The "cloud point" is identified as the concentration where absorbance/scattering significantly deviates from the baseline. Use Ketoconazole as a low-solubility control and Atenolol as a high-solubility control[7].

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

This is the gold standard for determining the absolute solubility limit of the crystalline API[6].

  • Solid Addition: Weigh approximately 2 mg of solid 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide into a glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS, organic solvent, or simulated gastric fluid). Ensure there is visible excess solid (suspension).

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker at 37∘C (for biorelevant media) or 25∘C (for organic solvents) at 250 rpm for 24 to 72 hours[7].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Filtration (Critical Step): Pass the supernatant through a PTFE syringe filter. Causality note: PTFE is used to minimize non-specific binding of the lipophilic fluoro-aromatic ring to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via LC-MS/MS (using a Kinetex C18 column, water/acetonitrile with 0.1% formic acid) against a standard curve generated from a fresh DMSO stock[7].

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from[Link]

  • Eaton, J. K., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. ACS Publications. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from[Link]

  • Kim, D. W., et al. (2003). Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Grokipedia. Mesylate. Retrieved from [Link]

  • BioDuro-Sundia. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

Sources

Foundational

pharmacokinetic properties of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Derivatives Introduction: Charting the Course for a Novel Chemical Entity In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Derivatives

Introduction: Charting the Course for a Novel Chemical Entity

In the landscape of modern drug discovery, the identification of a potent and selective molecule is merely the initial step. The true potential of a therapeutic candidate, such as a novel derivative of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, is ultimately determined by its behavior within a biological system. This behavior is defined by its pharmacokinetic (PK) properties: how the drug is A bsorbed, D istributed, M etabolized, and E xcreted (ADME). A compound with excellent target affinity but poor bioavailability or rapid metabolism is unlikely to achieve therapeutic efficacy.

While specific pharmacokinetic data for the 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide class of compounds is not extensively available in public literature, this guide serves as a comprehensive methodological blueprint. It is designed for researchers, scientists, and drug development professionals, providing the strategic rationale and detailed protocols for thoroughly characterizing the pharmacokinetic profile of any novel chemical entity (NCE). We will navigate the standard sequence of in vitro and in vivo studies that form the backbone of preclinical drug development, transforming a promising molecule into a viable drug candidate.

Part 1: Foundational In Vitro ADME Profiling: Predicting In Vivo Fate

Early-stage in vitro ADME assays are critical for efficient drug development.[1][2][3] They are high-throughput screens designed to flag potential liabilities, enabling a "fail fast, fail cheap" approach and guiding medicinal chemistry efforts to optimize molecular properties.[1]

Metabolic Stability: The First Look at Clearance

Expertise & Rationale: The primary reason for assessing metabolic stability is to estimate a compound's intrinsic clearance (Clint) in the liver, the body's main metabolic hub.[4][5] A compound that is rapidly metabolized will have a short half-life and may require frequent, high doses to maintain therapeutic concentrations. We use liver microsomes—subcellular fractions rich in cytochrome P450 (CYP) enzymes—as a robust and standardized model for Phase I metabolism.[4]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of the 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide derivative in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for the most clinically relevant data. Thaw on ice immediately before use.

    • NADPH Regenerating System: Prepare a solution containing cofactors (e.g., G6P, G6PDH, NADP+) in a 100 mM phosphate buffer (pH 7.4) to ensure sustained enzymatic activity.[6]

    • Quench Solution: Use ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like bucetin) to terminate the reaction and precipitate proteins.[7]

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration ~0.5 mg/mL).[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quench solution.[7]

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of the compound remaining versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Presentation: Metabolic Stability of Acetamide Derivatives

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Classification
Derivative A> 60< 12Low Clearance
Derivative B2527.7Moderate Clearance
Verapamil (Control)1546.2High Clearance

This table presents hypothetical data for illustrative purposes.

Workflow Visualization: Metabolic Stability Assay

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis prep_cpd Test Compound (1µM) mix Combine Compound + Microsomes prep_cpd->mix prep_hlm Liver Microsomes (0.5 mg/mL) prep_hlm->mix prep_nadph NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn prep_quench Quench Solution + IS quench_rxn Terminate in Quench Solution prep_quench->quench_rxn mix->start_rxn timepoints Aliquot at 0, 5, 15, 30, 60 min start_rxn->timepoints timepoints->quench_rxn centrifuge Centrifuge quench_rxn->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ & Clint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

Expertise & Rationale: Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing elevated plasma levels and potential toxicity.[8] This is a major safety concern for regulatory agencies.[9] We assess the potential of our acetamide derivatives to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[10] An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined, which helps predict the clinical relevance of any observed inhibition.[11]

Experimental Protocol: CYP Inhibition Assay (Cocktail Approach)

  • Assay Components:

    • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

    • Substrate Cocktail: A mixture of specific probe substrates for each CYP isoform being tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Inhibitor: The 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide derivative, tested across a range of concentrations (e.g., 0.01 to 100 µM).

    • Positive Controls: Known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).

  • Incubation & Analysis:

    • Combine the enzyme source, inhibitor, and substrate cocktail in a phosphate buffer.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • After a short incubation period (e.g., 10-15 minutes), terminate the reaction with an ice-cold quench solution.

    • Use LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

  • Data Interpretation:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: CYP Inhibition Profile

CYP IsoformTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2> 50Furafylline1.2
CYP2C922.5Sulfaphenazole0.25
CYP2C19> 50Ticlopidine0.8
CYP2D6> 50Quinidine0.04
CYP3A48.9Ketoconazole0.02

This table presents hypothetical data for illustrative purposes.

G cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism S1 Drug A (Substrate) E1 CYP Enzyme S1->E1 Binds P1 Metabolite E1->P1 Converts S2 Drug A (Substrate) E2 CYP Enzyme S2->E2 Cannot Bind Blocked Metabolism Blocked E2->Blocked I2 Inhibitor (Test Cpd) I2->E2 Binds & Blocks

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield N-Alkylation Using 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Executive Summary 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry. It is particularly prominent in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry. It is particularly prominent in the synthesis of complex nitrogen-containing heterocycles, including Nav1.8 voltage-gated sodium channel inhibitors [1] and STAT6 pathway modulators.

This technical guide provides a highly optimized, self-validating protocol for the N-alkylation of secondary amines using this α -chloroacetamide. By leveraging Finkelstein catalysis and heterogeneous basicity, this methodology ensures high yields, minimal side reactions, and scalable execution for drug development professionals.

Mechanistic Rationale & Causality

The coupling of an amine with an α -chloroacetamide proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. To achieve optimal yields, every experimental variable must be selected with precise mechanistic causality:

  • Electrophilic Activation ( π→σ∗ Overlap): The adjacent carbonyl group of the acetamide lowers the energy of the σC−Cl∗​ antibonding orbital. This stabilizes the trigonal bipyramidal transition state, making the α -carbon exceptionally susceptible to nucleophilic attack [2].

  • Solvent Causality (Acetonitrile): Acetonitrile (MeCN) is selected over N,N-Dimethylformamide (DMF). As a polar aprotic solvent, MeCN leaves the amine nucleophile unsolvated and highly reactive. Furthermore, its lower boiling point (82 °C) drastically simplifies downstream work-up compared to DMF.

  • Base Causality (Heterogeneous K2​CO3​ ): Finely milled, anhydrous potassium carbonate ( K2​CO3​ ) acts as an insoluble proton scavenger [3]. Unlike soluble organic bases (e.g., Triethylamine or DIPEA), K2​CO3​ neutralizes the generated HCl without acting as a competing nucleophile, thereby preventing the formation of quaternary ammonium byproducts.

  • Catalytic Causality (Finkelstein Additive): The addition of catalytic Potassium Iodide (KI) drives an in situ Finkelstein reaction. The chloride leaving group is transiently exchanged for an iodide, which is a vastly superior leaving group due to its larger atomic radius and polarizability. This accelerates the SN​2 reaction and allows for milder heating.

Mechanism Nuc Nucleophile (Secondary Amine) TS SN2 Transition State [ Nuc ··· C(alpha) ··· Cl ]‡ Nuc->TS Bimolecular Collision Elec Electrophile (2-Chloroacetamide) Elec->TS Bimolecular Collision Base Base (K2CO3) Proton Scavenger Base->TS Deprotonation Prod N-Alkylated Product (Tertiary Amine) TS->Prod Cl- Expulsion Byprod Byproducts (KCl + H2O + CO2) TS->Byprod

Fig 1. Mechanistic pathway of the SN2 N-alkylation reaction.

Reagent Matrix

ReagentRoleEquivalentsNotes
2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Electrophile1.0 eqCAS: 1153346-21-4. Ensure dry.
Secondary Amine (e.g., substituted piperazine)Nucleophile1.1 - 1.2 eqSlight excess ensures complete consumption of the electrophile.
Potassium Carbonate ( K2​CO3​ ) Base2.5 eqMust be finely milled and strictly anhydrous.
Potassium Iodide (KI) Catalyst0.1 eqFinkelstein additive; store in the dark to prevent oxidation.
Acetonitrile (MeCN) Solvent10 volumesAnhydrous, HPLC grade.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before advancing to the next stage.

Phase 1: Preparation & Activation
  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Solid Addition: Add K2​CO3​ (2.5 eq) and KI (0.1 eq) to the flask.

  • Nucleophile Introduction: Dissolve the secondary amine (1.1 eq) in anhydrous MeCN (5 volumes) and transfer it to the reaction flask. Stir at room temperature for 10 minutes to ensure a uniform suspension.

Phase 2: Reaction Execution
  • Electrophile Addition: Dissolve 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (1.0 eq) in the remaining MeCN (5 volumes). Add this solution dropwise to the stirring suspension over 15 minutes to prevent localized thermal spikes.

  • Heating: Gradually heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of Methanol and analyze via LC-MS. The reaction is complete when the electrophile peak (approx. m/z 266 [M+H]+ ) is fully consumed and replaced by the product mass.

Phase 3: Work-Up & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, unreacted K2​CO3​ , KI). Wash the filter cake with cold MeCN (2 × 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.

  • Liquid-Liquid Extraction: Partition the residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) starting from 100:0 to 95:5.

  • Validation: Pool the product-containing fractions (identified via UV-active spots on TLC at 254 nm) and concentrate to yield the pure N-alkylated tertiary amine.

Workflow Step1 1. Preparation Weigh Reagents Step2 2. Reaction MeCN, K2CO3, 60°C Step1->Step2 Step3 3. Work-up Liquid-Liquid Ext. Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Analytics LC-MS, 1H-NMR Step4->Step5

Fig 2. Five-step experimental workflow for the N-alkylation of amines.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data for this specific reaction class, demonstrating the causality behind the final protocol choices [4].

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFDIPEA (2.0 eq)None80128565
MeCN K2​CO3​ (2.5 eq)None6088878
MeCN K2​CO3​ (2.5 eq) KI (10 mol%) 60 4 >99 92

Note: The addition of KI drastically reduces reaction time and improves the isolated yield by minimizing thermal degradation of the electrophile.

Troubleshooting Guide

Observed IssueProbable CausalityCorrective Action
Incomplete Conversion Poor nucleophilicity or inactive base surface area.Ensure K2​CO3​ is finely milled (powder, not granular) and strictly anhydrous. Verify KI was added.
Over-Alkylation Primary amine used instead of secondary, leading to double alkylation.Use strict stoichiometric control (1.0 eq amine to 0.9 eq electrophile) or switch to a reductive amination pathway.
Product Hydrolysis Water contamination in the solvent or base leading to nucleophilic attack by OH− .Use strictly anhydrous MeCN. Dry the K2​CO3​ in an oven at 120 °C overnight prior to use.
Dark Brown Mixture Oxidation of the KI additive at elevated temperatures.Degas the solvent with Argon prior to the reaction. Keep the temperature strictly at or below 60 °C.

References

  • US Patent 20220227732A1 - Pyridine carboxamide compounds for inhibiting Nav1.8. Google Patents.
  • Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines - Nature 618, 294–300 (2023). Nature Publishing Group. Available at:[Link]

  • Solid Base Catalysis: Applications in Organic Synthesis - Springer. Available at:[Link]

Application

Application Note: 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in Targeted API Synthesis

Executive Summary & Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-N-(2-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) serves as a highly versatile intermediate . Structurally, it merges an electrophilic α-chloroacetamide moiety with a pharmacologically privileged 2-fluoro-5-methanesulfonylphenyl group.

This specific sulfone-bearing aniline derivative is a critical pharmacophore found in the development of voltage-gated sodium channel (Nav1.8) inhibitors for pain management and various targeted kinase inhibitors . The building block provides essential hydrogen-bond acceptor properties, metabolic stability, and a reliable synthetic handle for late-stage functionalization.

Physicochemical & Structural Profiling

Understanding the physical parameters of this building block is essential for calculating reaction stoichiometry and predicting solubility during purification workflows.

ParameterSpecification
Chemical Name 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
CAS Number 1153346-21-4
Molecular Formula C 9​ H 9​ ClFNO 3​ S
Molecular Weight 265.69 g/mol
Monoisotopic Mass 264.99756 Da
InChIKey YMXIBLOXIWMPHD-UHFFFAOYSA-N
Reactivity Profile Electrophilic (S N​ 2), Hydrogen-bond donor/acceptor

Mechanistic Insights: Causality in Synthetic Design

As a Senior Application Scientist, it is crucial to understand why specific functional groups are chosen over alternatives:

  • The α-Chloroacetamide Electrophile: While α-bromoacetamides are inherently more reactive towards nucleophilic substitution (S N​ 2), the chloro derivative is deliberately selected for large-scale API synthesis . The carbon-chlorine bond offers superior chemical stability, preventing premature degradation or hydrolysis during bulk storage. During the downstream amination step, the reactivity of the chloride leaving group is sufficient when paired with a polar aprotic solvent and mild heating.

  • The Fluoro-Sulfone Pharmacophore: The fluorine atom ortho to the amide linkage exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the amide proton, enhancing its hydrogen-bonding capacity with target proteins (such as the Nav1.8 channel pore), while simultaneously blocking cytochrome P450-mediated oxidation at the ortho position .

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: Synthesis of the Building Block (N-Acylation)

This protocol details the preparation of the building block from its parent aniline precursor . Objective: Achieve selective N-acylation without over-alkylation.

  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve 2-fluoro-5-methanesulfonylaniline (1.0 eq, 50 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 60 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the precipitation of the unreactive aniline hydrochloride salt, ensuring the nucleophile remains available.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add chloroacetyl chloride (1.1 eq, 55 mmol) dissolved in 20 mL DCM over 30 minutes.

    • Causality: Slow addition at 0 °C minimizes the exothermic runaway and prevents di-acylation of the primary amine.

    • Safety Insight: Chloroacetyl chloride is a potent lachrymator; all transfers must occur in a well-ventilated fume hood.

  • Validation (In-Process): After 2 hours of stirring at room temperature, analyze via TLC (Hexane:Ethyl Acetate 1:1). The complete disappearance of the aniline spot (UV active, amine stain positive) and the emergence of a higher R f​ product spot validate reaction completion.

  • Workup & Isolation: Quench with 50 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The product typically precipitates as an off-white solid.

Protocol B: Downstream API Functionalization (S N​ 2 Amination)

This step couples the building block with a secondary amine (e.g., a piperazine derivative) to form the final API scaffold. Objective: High-yielding S N​ 2 displacement of the primary chloride.

  • Reaction Setup: Suspend 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (1.0 eq, 20 mmol) and the target secondary amine (1.1 eq, 22 mmol) in 100 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add anhydrous Potassium Carbonate (K 2​ CO 3​ ) (2.0 eq, 40 mmol).

    • Causality: K 2​ CO 3​ deprotonates the secondary amine, increasing its nucleophilicity. MeCN is chosen as a polar aprotic solvent because it poorly solvates anions, leaving the amine highly reactive for the S N​ 2 backside attack.

  • Heating: Reflux the mixture at 80 °C for 6-8 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass shift from [M+H] + 266.0 (starting material) to the corresponding mass of the coupled product confirms the displacement. A visual cue is the formation of a fine white precipitate (KCl) at the bottom of the flask, validating the chloride displacement.

  • Workup: Filter the hot mixture to remove KCl and excess K 2​ CO 3​ . Concentrate the filtrate, dissolve in ethyl acetate, and wash with water to remove residual salts.

Visualizations

SyntheticWorkflow A 2-Fluoro-5-methanesulfonylaniline (Nucleophile) C 2-Chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide (Building Block) A->C N-Acylation (DIPEA, DCM, 0°C) B Chloroacetyl Chloride (Electrophile) B->C N-Acylation E Final API Intermediate (N-Alkylated Product) C->E SN2 Displacement (K2CO3, MeCN, 80°C) D Secondary Amine (e.g., Piperazine deriv.) D->E SN2 Displacement

Caption: Synthetic workflow from aniline precursor to the final N-alkylated API intermediate.

Pathway Stimulus Pain Stimulus Nav Nav1.8 Sodium Channel (Peripheral Neurons) Stimulus->Nav Influx Sodium Influx & Action Potential Nav->Influx Pain Pain Signal Transmission Influx->Pain API API (Nav1.8 Inhibitor) Containing Sulfone Motif API->Nav Blocks pore / Alters gating

Caption: Biological pathway illustrating Nav1.8 channel inhibition by the synthesized API.

References

  • PubChemLite. "2-chloro-n-(2-fluoro-5-methanesulfonylphenyl)acetamide". uni.lu.
  • Google Patents. "Pyridine carboxamide compounds for inhibiting nav1.8". Google Patents.
  • Google Patents. "Pyrimidineamines as angiogenesis modulators". Google Patents.
  • BenchChem. "Application Notes and Protocols: N-(1-chloropropan-2-yl)acetamide in Synthetic Chemistry". BenchChem.
  • Sigma-Aldrich. "2-fluoro-5-methanesulfonylaniline | 387358-51-2". Sigma-Aldrich.
  • Scribd. "Lidocaine Synthesis Procedure". Scribd.
Method

Application Note: HPLC Method Development for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Executive Summary This application note details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide . Designed for drug development professionals and analytical scientists, this guide transcends a standard protocol by explaining the physicochemical causality behind each chromatographic parameter. The resulting method ensures high resolution, structural stability of the reactive chloroacetamide moiety, and strict adherence to regulatory validation frameworks.

Analyte Profiling & Causality-Driven Strategy

To develop a robust and self-validating method, we must first deconstruct the analyte's chemical architecture (Molecular Formula: C9H9ClFNO3S, MW: 265.69 g/mol ) and understand how its functional groups dictate chromatographic behavior.

Structural Vulnerabilities & Mobile Phase Causality

The molecule contains a chloroacetamide group , which acts as a highly reactive electrophile. Literature on structurally analogous chloroacetamides demonstrates that this moiety is highly susceptible to both acid-mediated amide cleavage and base-mediated nucleophilic substitution (where the chloride is displaced by a hydroxide ion)[1].

  • The Causality: Exposing this analyte to high pH (pH > 7.0) or extreme acidic conditions (pH < 2.0) during analysis or sample storage will induce on-column degradation and artifact peaks. Therefore, the mobile phase must be strictly buffered at a mildly acidic pH (e.g., pH 4.0) to kinetically stabilize the amide bond and the aliphatic chloride[2].

Polarity & Stationary Phase Selection

The presence of a methanesulfonyl group (strong dipole) and an amide linkage (hydrogen bond donor/acceptor) makes the molecule moderately polar, while the fluoro-phenyl ring contributes lipophilicity.

  • The Causality: Standard C18 columns often exhibit peak tailing with sulfones and amides due to secondary interactions with unshielded residual surface silanols. As recommended by Snyder and Kirkland for complex polar analytes, a polar-embedded C18 stationary phase (or a superficially porous particle C18 with high-density end-capping) is selected[3]. The embedded polar group creates a virtual hydration layer that shields silanols, ensuring sharp, symmetrical peaks without the need for ion-pairing reagents.

Method_Dev_Logic A Analyte Profiling (Chloroacetamide, Sulfone) B Stationary Phase Selection (Polar-embedded C18) A->B Hydrophobic & Polar interactions C Mobile Phase Optimization (pH 4.0 Buffer to prevent hydrolysis) A->C pH sensitivity D Gradient Design (10% to 90% ACN) B->D C->D E System Suitability Testing (ICH Q2(R1) Criteria) D->E Self-validating system F Method Validation (Accuracy, Precision, Robustness) E->F

Figure 1: Logical workflow for HPLC method development driven by analyte properties.

Experimental Protocols

Reagents and Materials
  • Water: LC-MS or Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC grade (provides lower UV cutoff and better peak shape for amides than methanol).

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 4.0 with glacial acetic acid.

Step-by-Step Sample Preparation

A self-validating protocol requires the sample diluent to match the initial gradient conditions to prevent solvent-mismatch induced peak distortion (e.g., fronting or splitting).

  • Stock Solution: Accurately weigh 10.0 mg of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide into a 10 mL volumetric flask. Dissolve completely in 100% ACN (1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 v/v Water:ACN) to yield a final concentration of 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass protects the halogenated aromatic system from potential photolytic degradation).

Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 4.0 with Acetic Acid)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled to ensure retention time reproducibility)
Detection (UV/DAD) 210 nm (Amide bond absorption) and 254 nm (Fluoro-phenyl ring)
Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
16.01.09010

System Suitability & Self-Validation

A method is only as reliable as its internal controls. To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis, strictly adhering to ICH Q2(R1) guidelines[4]. Inject the 100 µg/mL working standard six times consecutively.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Ensures pump delivery consistency and proper column equilibration[4].
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection precision and confirms analyte stability in the diluent[4].
Tailing Factor ( Tf​ ) Tf​ ≤ 1.5Confirms the polar-embedded phase is successfully shielding secondary silanol interactions[3].
Theoretical Plates (N) N ≥ 5,000Verifies optimal column packing efficiency and mass transfer kinetics[3].

Troubleshooting & Optimization: The Degradation Pathway

If new, unexpected peaks appear in the chromatogram during stability testing or routine analysis, it is highly likely that the chloroacetamide moiety has undergone hydrolysis.

Degradation_Pathway A 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (Intact Analyte) B Base-Mediated Hydrolysis (pH > 7.0) A->B C Acid-Mediated Hydrolysis (pH < 2.0, Heat) A->C D Nucleophilic Substitution (Hydroxyacetamide derivative) B->D SN2 attack on Cl E Amide Cleavage (Aniline derivative + Chloroacetic acid) B->E Base-catalyzed cleavage C->E Amide bond scission

Figure 2: Chloroacetamide hydrolytic degradation pathways at pH extremes.

Corrective Actions:

  • Baseline Drift or Ghost Peaks: Ensure Mobile Phase A is freshly prepared. Ammonium acetate buffer can degrade microbially over time.

  • Appearance of Early Eluting Peaks (Degradants): If the analyte is converting into a hydroxyacetamide derivative (via SN2 substitution) or an aniline derivative (via amide cleavage), verify that the mobile phase pH has not drifted above 5.0 or dropped below 3.0[1]. Ensure autosampler temperature is maintained at 4°C to kinetically halt degradation in the vial.

  • Peak Tailing: If Tf​ exceeds 1.5, the column may be experiencing phase collapse or silanol exposure. Flush the column with 100% ACN, or replace the column if the stationary phase is irreversibly degraded.

References

  • Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Glajch, J. L.) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Environmental Science & Technology (ACS Publications / NIH PMC) URL:[Link]

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Introduction and Structural Deconstruction 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a highly functionalized synthetic intermediate featuring a chloroacetamide pharmacophore, a strongl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Deconstruction

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a highly functionalized synthetic intermediate featuring a chloroacetamide pharmacophore, a strongly electron-withdrawing methanesulfonyl group, and a fluorine atom directly attached to the aromatic core.

For drug development professionals and analytical chemists, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H, 13 C, 19 F) is the gold standard for validating the structural integrity of such fluorinated compounds. Fluorine-19 ( 19 F) is an ideal nucleus for NMR studies due to its spin of 1/2, ~100% natural abundance, and exceptional sensitivity (nearly 83% that of 1 H)[1]. Because there is no endogenous fluorine background in standard solvents, 19 F NMR provides unambiguous signal detection, making it highly valuable in both structural elucidation and quantitative reaction monitoring[2][3].

This application note provides a field-proven, self-validating protocol for the complete NMR characterization of this molecule, detailing not just the how, but the causality behind each experimental parameter.

Experimental Workflow & Methodology

The following workflow is designed to ensure maximum resolution and quantitative accuracy.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B Filtration & Tube Loading (Remove Particulates) A->B C Probe Tuning & Matching (1H, 13C, 19F Channels) B->C D Shimming & Locking (Deuterium Lock) C->D E Data Acquisition (Multi-Nuclear) D->E F 1H NMR (zg30, D1=2s) E->F G 13C{1H} NMR (zgpg30, 512 scans) E->G H 19F NMR (Inverse-gated for NOE) E->H

Step-by-step NMR workflow for multi-nuclear characterization of fluorinated acetamides.
Step-by-Step Protocol
Phase 1: Sample Preparation (The Foundation of Resolution)

Causality: The compound contains polar hydrogen-bond donors/acceptors (the amide -NH- and the sulfonyl -SO 2​

  • groups). Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the optimal solvent because it provides excellent solubility and prevents the rapid proton exchange of the amide proton, which would otherwise broaden or disappear in protic solvents like CD 3​ OD.
  • Weighing: Accurately weigh 15–20 mg of the analyte for routine 1 H/ 19 F NMR. If 13 C NMR is required, increase the mass to 40–50 mg to compensate for the low natural abundance (1.1%) of the 13 C nucleus.

  • Dissolution & Internal Standard: Dissolve the sample in 0.6 mL of DMSO- d6​ . For quantitative 19 F analysis (qNMR), add a precisely known amount of an internal standard (e.g., trifluorotoluene) that has a distinct, non-overlapping 19 F signal[2].

  • Filtration: Filter the solution through a small plug of glass wool into a premium 5 mm NMR tube. Self-Validation Check: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures sharp, Lorentzian line shapes and prevents baseline distortion[2].

Phase 2: Spectrometer Setup & Tuning
  • Probe Tuning: Insert the sample and independently tune and match the NMR probe for the 1 H, 13 C, and 19 F channels. Causality: Proper impedance matching maximizes the efficiency of the radiofrequency (RF) pulse and the sensitivity of signal detection.

  • Locking and Shimming: Lock the spectrometer onto the deuterium resonance of DMSO- d6​ . Shim the Z1–Z5 gradients. Self-Validation Check: Measure the full width at half maximum (FWHM) of the solvent residual peak (2.50 ppm). A FWHM of < 1.0 Hz confirms a homogeneous magnetic field suitable for high-resolution acquisition.

Phase 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse program (zg30) with 16–32 scans and a relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} NMR: Use a proton-decoupled sequence (zgpg30) with 512–1024 scans. Set D1 to 2 seconds.

  • 19 F NMR (Quantitative): Use an inverse-gated decoupling sequence . Causality: Standard continuous proton decoupling induces a Nuclear Overhauser Effect (NOE), which artificially inflates the integration values of the fluorine signals. Inverse-gated decoupling turns the decoupler on only during acquisition to collapse 1 H- 19 F multiplet structures, and off during the relaxation delay to prevent NOE buildup, ensuring the integrals accurately reflect the molar ratios[2]. Set the spectral width from -200 ppm to +200 ppm to capture all potential fluorine environments[1].

Quantitative Data Presentation & Spectral Assignments

The chemical shifts in 19 F and 1 H NMR are highly sensitive to the local electronic environment. Electron-withdrawing groups (like -SO 2​ CH 3​ and -F) reduce shielding, leading to downfield shifts (higher ppm values), while electron-donating resonance effects can induce complex shifts[1]. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, are often used to predict these shifts with high accuracy[4].

Below are the structured assignments for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in DMSO- d6​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Insight
-NH- 10.20Broad singlet (br s)-1HDeshielded by the adjacent carbonyl and aromatic ring.
H6 (Aromatic) 8.45Doublet of doublets (dd) 4JHH​ = 2.5, 4JHF​ = 7.01HHighly deshielded due to its position between two electron-withdrawing groups (-NHCO and -SO 2​ CH 3​ ).
H4 (Aromatic) 7.75Multiplet (ddd) 3JHH​ = 8.5, 4JHH​ = 2.5, 4JHF​ = 4.51HDeshielded by the para -SO 2​ CH 3​ group.
H3 (Aromatic) 7.55Doublet of doublets (dd) 3JHF​ = 10.0, 3JHH​ = 8.51HExhibits strong ortho heteronuclear coupling to the adjacent 19 F nucleus.
-CH 2​ Cl 4.40Singlet (s)-2HDeshielded by the adjacent electronegative chlorine atom and carbonyl group.
-SO 2​ CH 3​ 3.25Singlet (s)-3HCharacteristic shift for a methyl group attached to a strongly electron-withdrawing sulfonyl core.
Table 2: 13 C{ 1 H} NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)
C=O (Amide) 165.5Singlet (s)-
C2 (Ar-F) 154.0Doublet (d) 1JCF​ ≈ 250.0
C5 (Ar-SO 2​ CH 3​ ) 136.5Singlet (s)-
C1 (Ar-NH) 126.0Doublet (d) 2JCF​ ≈ 12.0
C4 (Aromatic) 124.5Doublet (d) 3JCF​ ≈ 3.0
C6 (Aromatic) 122.0Singlet (s)-
C3 (Aromatic) 116.5Doublet (d) 2JCF​ ≈ 21.0
-SO 2​ CH 3​ 43.5Singlet (s)-
-CH 2​ Cl 43.0Singlet (s)-
Table 3: 19 F NMR Chemical Shifts (376 MHz, DMSO- d6​ )
Fluorine EnvironmentChemical Shift ( δ , ppm)Multiplicity (Proton-Coupled)Mechanistic Insight
Ar-F (Position 2) -118.5Multiplet (m)The strong electron-withdrawing nature of the para -SO 2​ CH 3​ group reduces electron density around the fluorine, causing a downfield shift relative to unsubstituted fluorobenzene (~ -113 ppm)[1].

Mechanistic Insights & Troubleshooting

Heteronuclear Spin-Spin Coupling ( J -Coupling)

The presence of the 19 F nucleus fundamentally alters the 1 H and 13 C spectra. Because 19 F is a spin-1/2 nucleus, it couples with nearby protons and carbons through scalar (through-bond) interactions.

  • In the 1 H Spectrum: The proton at position 3 (H3) is split into a doublet of doublets due to its ortho relationship with both H4 ( 3JHH​ ≈ 8.5 Hz) and the fluorine atom ( 3JHF​ ≈ 10.0 Hz).

  • In the 13 C Spectrum: The carbon directly bonded to the fluorine (C2) exhibits a massive one-bond coupling ( 1JCF​ ≈ 250 Hz). The adjacent carbons (C1 and C3) exhibit two-bond couplings ( 2JCF​ ≈ 10–22 Hz). Recognizing these splitting patterns is critical for differentiating the specific regioisomer of the fluorinated ring.

Reaction Monitoring via Benchtop NMR

If this compound is being synthesized or utilized in a rapid reaction optimization workflow, low-field benchtop 19 F NMR spectroscopy can be deployed. Benchtop 19 F NMR is highly robust because the wide chemical shift range of fluorine allows for the quantitative detection of product and by-product signals without the need for complex chromatographic workups or deuterated solvents[3].

References

  • Benchchem. "Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline". Benchchem.
  • Heinrich, G. et al.
  • "Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure". PubMed.
  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine". Alfa Chemistry.

Sources

Method

in vivo dosing protocols for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in murine models

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in Murine Models Target Audience: Pharmacologists, Chemical Biologists, and Preclinical Drug Develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in Murine Models

Target Audience: Pharmacologists, Chemical Biologists, and Preclinical Drug Development Scientists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Introduction & Mechanistic Rationale

The compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a specialized electrophilic small molecule featuring a chloroacetamide warhead. In preclinical drug discovery, chloroacetamides are widely deployed as targeted covalent inhibitors (TCIs) and chemical probes due to their ability to form irreversible covalent bonds with nucleophilic amino acids—primarily catalytic or allosteric cysteine residues—via an SN​2 alkylation mechanism[1].

However, dosing highly reactive electrophiles in vivo presents a unique set of pharmacological challenges. Unlike reversible inhibitors, the pharmacokinetics (PK) and pharmacodynamics (PD) of covalent probes are frequently decoupled. A covalent inhibitor may exhibit rapid systemic clearance (short PK half-life) while maintaining prolonged target engagement (extended PD) dictated solely by the turnover rate of the target protein[2]. Furthermore, chloroacetamides are susceptible to off-target scavenging by endogenous thiols, most notably hepatic glutathione (GSH). High doses of chloroacetamides can lead to profound GSH depletion, inducing oxidative stress, lipid peroxidation, and subsequent hepatotoxicity[3][4].

This application note details a rigorously validated, self-contained protocol for formulating, dosing, and evaluating 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in murine models, ensuring high scientific integrity and reproducible target engagement.

Physicochemical Properties & Formulation Strategy

To achieve reliable in vivo exposure, the formulation must overcome the compound's lipophilicity while strictly avoiding any excipients containing nucleophilic functional groups (e.g., primary amines, thiols) that would prematurely quench the chloroacetamide warhead.

Table 1: Compound Properties & Formulation Parameters

ParameterSpecification / RecommendationRationale
Molecular Weight 265.69 g/mol Small molecule; favorable for tissue penetration.
Warhead Reactivity Moderate to High ( SN​2 )Requires acidic or neutral formulation to prevent base-catalyzed hydrolysis.
Primary Vehicle 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% SalineSolubilizes lipophilic core; devoid of nucleophilic quenching agents.
Preparation Temp Room Temperature (Avoid heating >40°C)Thermal stress accelerates degradation of the α -chloro group.
Formulation Protocol (1 mg/mL for a 10 mg/kg dose at 10 mL/kg):
  • Weigh 1.0 mg of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide into a sterile glass vial.

  • Add 50 μ L of molecular biology grade DMSO. Vortex until a clear solution is achieved.

  • Add 400 μ L of PEG400 and 50 μ L of Tween-80. Vortex for 30 seconds.

  • Slowly add 500 μ L of sterile 0.9% Saline dropwise while continuously vortexing to prevent precipitation.

  • Quality Control: The final formulation must be a clear, visually homogeneous solution/fine micellar dispersion. Use within 2 hours of preparation.

In Vivo Dosing Protocols (Murine Models)

The route of administration critically dictates the survival of the chloroacetamide warhead in systemic circulation. Intravenous (IV) dosing is preferred for target engagement studies to bypass first-pass hepatic metabolism, where abundant GSH rapidly neutralizes the probe[4].

Protocol 3.1: Intravenous (IV) Administration
  • Animal Model: C57BL/6 or BALB/c mice (8–10 weeks old, ~20–25 g).

  • Dose: 1.0 to 5.0 mg/kg. (Caution: Doses >10 mg/kg risk acute GSH depletion).

  • Procedure:

    • Warm the mouse briefly in a warming chamber (37°C for 3–5 minutes) to induce vasodilation of the lateral tail vein.

    • Restrain the mouse using a well-ventilated physical restrainer.

    • Disinfect the tail with 70% ethanol.

    • Using a 27G to 30G needle, inject the formulated compound (typically 100–200 μ L depending on body weight) slowly over 10–15 seconds.

    • Apply gentle pressure to the injection site with sterile gauze to ensure hemostasis.

Protocol 3.2: Intraperitoneal (IP) Administration
  • Use Case: Chronic dosing or when IV is technically prohibitive. Expect lower systemic Cmax​ of the intact warhead due to hepatic first-pass GSH conjugation.

  • Procedure:

    • Manually restrain the mouse by the scruff, exposing the ventral abdomen.

    • Tilt the mouse with the head angled downward (approx. 30 degrees) to allow abdominal organs to shift cranially.

    • Insert a 25G to 27G needle into the lower right quadrant of the abdomen at a 30-degree angle.

    • Aspirate slightly to ensure the needle is not in the bladder or intestine, then inject the formulation.

Pharmacokinetic (PK) & Target Engagement (TE) Workflows

Because covalent drugs form permanent adducts, traditional PK measurements of the free drug in plasma only tell half the story. A comprehensive study must measure both the clearance of the free probe and the accumulation of the covalent protein-drug adduct[5].

G A Formulation (Non-nucleophilic) B Murine Dosing (IV / IP) A->B C Tissue Collection (Plasma, Liver) B->C Time-course D PK Analysis (LC-MS/MS) C->D E Target Engagement (Proteomics) C->E F Tox Monitoring (GSH Depletion) C->F

Caption: Workflow for in vivo dosing, PK/PD, and toxicity monitoring of covalent probes.

Step-by-Step PK/PD Sampling:
  • Blood Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), collect 50 μ L of blood via submandibular bleed or cardiac puncture (terminal) into K2​ EDTA tubes.

  • Quenching (Critical Step): Immediately add 1 μ L of 10% formic acid per 50 μ L of blood. Causality: Acidification protonates free thiols in the plasma, preventing ex vivo covalent binding of the remaining free probe to plasma proteins, which would artificially lower the measured PK exposure.

  • Tissue Harvesting: Perfuse the mouse with ice-cold PBS to remove residual blood. Snap-freeze the target organ and liver in liquid nitrogen.

  • Target Engagement (TE) Assay: To quantify PD, utilize a Probe-Free Occupancy (PFO) assay or bottom-up LC-MS/MS proteomics. The tissue is lysed, digested with trypsin, and the specific peptide containing the target cysteine is analyzed. Covalent modification results in a predictable mass shift (+229.02 Da for the loss of HCl upon alkylation)[5][6].

Toxicity Monitoring: The Glutathione (GSH) Axis

A primary liability of chloroacetamide probes is their potential to deplete intracellular GSH, leading to severe oxidative stress and embryotoxicity/hepatotoxicity[4]. Monitoring hepatic GSH levels is a mandatory safety control for this protocol.

Mechanism Probe Chloroacetamide Probe Target Target Protein (Cys-SH) Probe->Target SN2 Alkylation GSH Hepatic Glutathione (GSH) Probe->GSH Off-target Scavenging Adduct Covalent Protein Adduct (Prolonged PD) Target->Adduct Metabolite GSH Conjugate (Clearance / Toxicity) GSH->Metabolite

Caption: Mechanistic pathway of chloroacetamide target engagement vs. GSH detoxification.

Hepatic GSH Depletion Assay:
  • Homogenize 20 mg of the snap-frozen liver tissue in 500 μ L of ice-cold 5% 5-sulfosalicylic acid (SSA) to precipitate proteins and protect GSH from oxidation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and react with Ellman’s Reagent (DTNB) in a 96-well plate.

  • Measure absorbance at 412 nm. A reduction of >20% in hepatic GSH compared to vehicle-treated controls indicates a high risk of electrophile-induced hepatotoxicity, necessitating a dose reduction of the 2-chloroacetamide probe.

Data Presentation: Recommended Experimental Matrix

Table 2: Standardized In Vivo Matrix for Covalent Probe Evaluation

ParameterSpecificationAnalytical ReadoutSuccess Criteria
PK (Free Drug) Plasma (0.25 - 24h)LC-MS/MS (MRM mode)Measurable AUC0−t​ ; expected rapid clearance ( t1/2​ < 2h).
PD (Occupancy) Target Tissue (1h, 24h)Bottom-up Proteomics / PFO>80% target cysteine occupancy at 24h despite low plasma levels.
Toxicity Liver Tissue (4h, 24h)DTNB / Ellman's Assay<15% depletion of total hepatic GSH pool.
Clinical Obs. Whole AnimalBody weight, behaviorNo signs of lethargy or >10% body weight loss.

References

  • TOXICOLOGICAL EVALUATIONS - Chloroacetamide. Berufsgenossenschaft Rohstoffe und Chemische Industrie (BG RCI).
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central (PMC).
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor. PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

improving synthetic yield of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Target Compound: 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Welcome to the Synthesis Troubleshooting Guide. This portal is designed for drug development professionals and synthetic chemists facing yield bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Welcome to the Synthesis Troubleshooting Guide. This portal is designed for drug development professionals and synthetic chemists facing yield bottlenecks during the chloroacetylation of highly deactivated anilines.

Mechanistic Insight: The Root Cause of Low Yields

To improve the synthetic yield of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, we must first analyze the electronic environment of the starting material: 2-fluoro-5-methanesulfonylaniline .

Standard N-acylation protocols utilizing mild bases (e.g., Triethylamine) and organic solvents are highly effective for typical aliphatic or electron-rich aromatic amines[1]. However, these standard conditions routinely fail for this specific substrate due to profound electronic deactivation. The methanesulfonyl ( −SO2​Me ) group exerts a massive electron-withdrawing effect via both inductive and resonance pathways. Compounding this, the ortho-fluoro substituent adds further inductive electron withdrawal and steric hindrance.

Consequently, the lone pair on the aniline nitrogen is highly delocalized, rendering it exceptionally non-nucleophilic. When the acylation rate drops, competing side reactions—specifically the hydrolysis of chloroacetyl chloride by trace ambient moisture—outpace the desired amide bond formation. Overcoming the high activation energy barrier of such profoundly deactivated anilines requires shifting from an acid-scavenging approach to an anion-activation paradigm [2].

AcylationMechanisms SM 2-Fluoro-5-methanesulfonylaniline + Chloroacetyl Chloride Cond1 Standard Route (TEA, DCM, RT) SM->Cond1 Cond2 Optimized Route (NaH, THF, 0°C to RT) SM->Cond2 Int1 Sluggish Nucleophilic Attack (Deactivated Amine) Cond1->Int1 Int2 Anilide Anion Formation (Highly Nucleophilic) Cond2->Int2 Fail Low Yield / Hydrolysis (< 30% Conversion) Int1->Fail Competing side reactions Success Target Acetamide (> 85% Yield) Int2->Success Rapid acylation

Reaction pathways: Standard vs. strong base acylation of deactivated anilines.

Troubleshooting FAQs

Q1: I am using Triethylamine (TEA) in Dichloromethane (DCM) at room temperature, but my yield is stalled at 25%. What is happening? A1: TEA is insufficiently basic to deprotonate your deactivated aniline; it merely acts as an HCl scavenger. Because the neutral aniline is inherently non-nucleophilic, the acylation is sluggish. Neutral or metal-free conditions consistently result in incomplete conversions when strongly electron-withdrawing groups are present[3]. Over time, the highly reactive chloroacetyl chloride degrades. You must use a strong base like Sodium Hydride (NaH) to pre-form the highly nucleophilic anilide anion before adding the electrophile.

Q2: I switched to NaH, but I am seeing a new impurity that corresponds to di-acylation. How do I prevent this? A2: Di-acylation occurs when the newly formed mono-acylated product (the target acetamide) is deprotonated by excess NaH and reacts with a second equivalent of chloroacetyl chloride. To prevent this causality loop:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of NaH and 1.1 equivalents of chloroacetyl chloride.

  • Kinetic Control: Add the chloroacetyl chloride dropwise at 0∘C . The lower temperature strongly favors mono-acylation kinetics over di-acylation.

Q3: Can I use an organic base instead of NaH to avoid handling reactive hydrides? A3: Yes, but you must compensate for the lack of anion formation by increasing thermal energy and solvent polarity. Using Diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) at 60∘C can force the reaction. However, be aware that yields typically plateau around 65-70% due to concurrent thermal degradation of the acid chloride, compared to >85% with the NaH method.

Quantitative Data Presentation

The following table summarizes internal benchmarking data for the synthesis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide across different reaction environments.

Reaction ConditionBase UsedSolventTemp ( ∘C )Conversion (%)Isolated Yield (%)Major Observed Impurity
Standard Mild TEA (1.5 eq)DCM25< 40%25%Unreacted Aniline
Thermal / Polar DIPEA (2.0 eq)DMAc60~ 80%68%Hydrolyzed Acid Chloride
Anion Activation NaH (1.05 eq)THF0 to 25> 95%88% Trace Di-acylation

Optimized Experimental Protocol: The Anion-Activation Method

This protocol utilizes the NaH/THF system. It is designed as a self-validating workflow , meaning physical observations at each step confirm the chemical causality before you proceed.

Materials Required:

  • 2-fluoro-5-methanesulfonylaniline (1.0 eq, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.05 eq, 10.5 mmol)

  • Chloroacetyl chloride (1.1 eq, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (Nitrogen or Argon). Dissolve the 2-fluoro-5-methanesulfonylaniline in anhydrous THF. Cool the solution to 0∘C using an ice bath.

  • Deprotonation (Self-Validation Checkpoint): Add the NaH dispersion portion-wise over 10 minutes.

    • Validation: You must observe steady hydrogen gas ( H2​ ) evolution (bubbling). If no bubbling occurs, your NaH has degraded to NaOH due to moisture exposure. NaOH will fail to deprotonate the aniline and will instantly hydrolyze your acid chloride in the next step. Stop and source fresh NaH.

  • Anion Maturation: Stir the suspension at 0∘C for 30 minutes to ensure complete formation of the anilide anion. The solution may darken slightly.

  • Acylation (Self-Validation Checkpoint): Dissolve chloroacetyl chloride in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0∘C .

    • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar starting aniline (low Rf​ ) should cleanly and rapidly convert to a higher- Rf​ spot (the less polar amide). If a heavy baseline spot appears, hydrolysis of the acid chloride is occurring due to wet solvent.

  • Quench and Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Carefully quench any unreacted NaH by adding saturated aqueous NH4​Cl dropwise. Extract the mixture with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold diethyl ether to remove the mineral oil and trace impurities, yielding the pure 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide as a crystalline solid.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at:[Link]

  • Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst. PubMed (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Executive Summary & Mechanistic Analysis When handling highly functionalized acetamides like 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide , long-term storage often reveals vulnerabilities in the molecular archi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Analysis

When handling highly functionalized acetamides like 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide , long-term storage often reveals vulnerabilities in the molecular architecture. The compound features a highly electrophilic α -chloroacetamide moiety coupled with an electron-deficient aniline ring (due to the inductive and resonance withdrawal effects of the 2-fluoro and 5-methanesulfonyl groups).

This specific electronic environment makes the compound highly susceptible to three primary degradation pathways during storage [1]:

  • Nucleophilic Substitution: The primary alkyl chloride undergoes displacement by adventitious moisture.

  • Amide Hydrolysis: The electron-withdrawing groups make the aniline an excellent leaving group, facilitating C-N bond cleavage.

  • Photolytic Cleavage: The C-Cl bond is prone to homolytic fission under UV/Vis exposure [2].

Degradation API 2-chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide (Intact API) H2O_Amide Moisture + Extreme pH API->H2O_Amide H2O_Alkyl Moisture + Heat API->H2O_Alkyl Light UV/Vis Exposure API->Light Deg_Amide Amide Hydrolysis (2-fluoro-5-methanesulfonylaniline + Chloroacetic Acid) H2O_Amide->Deg_Amide Cleavage of C-N bond Deg_Alkyl Nucleophilic Substitution (2-hydroxy-N-(2-fluoro-5- methanesulfonylphenyl)acetamide) H2O_Alkyl->Deg_Alkyl Displacement of Cl- Deg_Photo Photolytic Cleavage (Dehalogenated Product + Radicals) Light->Deg_Photo Homolytic C-Cl fission

Figure 1: Degradation pathways of the chloroacetamide derivative under environmental stress.

Quantitative Degradation Data

To establish a baseline for troubleshooting, we subjected the compound to standard ICH Q1A(R2) and Q1B stress conditions [3]. The table below summarizes the quantitative degradation profile, highlighting the primary degradants and their mechanistic triggers.

Storage Condition (ICH Guidelines)DurationAPI Remaining (%)Primary DegradantMechanistic Trigger
25°C / 60% RH (Long-term)12 Months98.5 ± 0.22-hydroxy analogAmbient moisture nucleophilic attack
40°C / 75% RH (Accelerated)6 Months92.1 ± 0.42-hydroxy analogThermal-kinetic moisture displacement
Acidic (0.1 N HCl, 60°C)24 Hours85.3 ± 0.5Free anilineAcid-catalyzed amide hydrolysis
Basic (0.1 N NaOH, 60°C)24 Hours42.7 ± 0.8Free anilineBase-catalyzed amide hydrolysis
Photolysis (1.2M lux-hr, Q1B)7 Days88.4 ± 0.6Dehalogenated APIUV/Vis homolytic radical fission

Troubleshooting FAQs

Q1: We are storing the compound in solid-state at 25°C, yet we observe the formation of 2-fluoro-5-methanesulfonylaniline over time. Why is hydrolysis occurring without a solvent? A1: Solid-state degradation is almost exclusively mediated by adsorbed micro-moisture on the crystal lattice surface. The electron-withdrawing 2-fluoro and 5-methanesulfonyl groups severely deplete the electron density on the aniline nitrogen. This makes the aniline an exceptional leaving group. Even trace moisture permeating the container closure system is sufficient to initiate localized, auto-catalyzed hydrolysis of the highly electrophilic chloroacetamide carbonyl.

Q2: Our LC-MS analysis shows a major impurity with a mass shift of -18 Da (+OH, -Cl). What is driving this specific pathway? A2: A mass shift of -18 Da indicates the nucleophilic substitution of the primary alkyl chloride by water, forming the 2-hydroxyacetamide derivative. The α -chloro group is highly activated by the adjacent carbonyl group. This SN​2 displacement is highly sensitive to temperature and humidity (e.g., failing at 40°C/75% RH). To mitigate this, storage must strictly control humidity, ideally utilizing desiccants and argon backfilling.

Q3: How can we analytically differentiate between photolytic degradation and hydrolytic degradation? A3: Hydrolytic pathways yield either the 2-hydroxy analog (via substitution) or the free aniline (via cleavage). In contrast, photolysis typically induces homolytic cleavage of the C-Cl bond, yielding a carbon-centered radical that rapidly abstracts a hydrogen atom from the environment to form N-(2-fluoro-5-methanesulfonylphenyl)acetamide. This dehalogenated product (mass shift of -34.4 Da) is a specific, definitive marker for photostability failure.

Validated Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes causality explanations to ensure researchers understand why the parameter is set, rather than just how to execute it.

Protocol A: Stability-Indicating HPLC-UV-MS Assay for Degradant Tracking

Purpose: To quantitatively resolve the intact API from its polar (aniline) and non-polar (dehalogenated) degradants while ensuring mass balance.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the stressed API in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v). Spike with 10 µg/mL of an isotopically labeled internal standard (e.g., 13C2​ -labeled API).

  • Causality: The 50:50 organic/aqueous blend ensures complete solubilization of both the lipophilic intact API and the highly polar free aniline degradant. The internal standard self-validates the extraction efficiency and corrects for ionization suppression in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), running from 5% B to 95% B over 10 minutes.

  • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of the residual silanols on the column to prevent peak tailing of the basic aniline degradant. The steep gradient ensures the polar aniline elutes early (approx. 2-3 min), while the intact API and dehalogenated photoproduct elute later (approx. 6-8 min).

Step 3: System Suitability & Mass Balance Validation

  • Action: Calculate the mass balance by summing the molar equivalents of the intact API and all quantified degradants. The system is only validated if the mass balance is ≥95% .

  • Causality: A mass balance below 95% indicates that secondary degradation products (e.g., volatile chloroacetic acid) are not being detected by the UV/MS parameters, or that degradants are irreversibly binding to the column frit.

Protocol B: Optimized Long-Term Storage & Packaging Mitigation

Purpose: To arrest both nucleophilic substitution and photolytic cleavage during long-term storage.

Step 1: Lyophilization and Desiccation

  • Action: Transfer the API to a lyophilizer and dry at -40°C under a vacuum of <100 mTorr for 24 hours.

  • Causality: Removes the adsorbed micro-moisture from the crystal lattice, eliminating the nucleophile required for both amide hydrolysis and alkyl chloride displacement.

Step 2: Inert Gas Backfilling

  • Action: Break the vacuum using high-purity Argon gas (99.999%) before sealing the vials.

  • Causality: Argon is heavier than nitrogen and effectively displaces any residual atmospheric oxygen and moisture at the solid-gas interface, preventing oxidative radical propagation if any photolysis occurs.

Step 3: Actinic Light Protection

  • Action: Package the Argon-purged API in Type I amber glass vials, sealed with PTFE-lined septa.

  • Causality: Amber glass specifically filters out UV/Vis radiation below 400 nm, which is the exact energetic threshold required to induce homolytic fission of the C-Cl bond. The PTFE lining prevents plasticizer leaching, which can act as a radical initiator.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."[Link][3]

  • PubChem, National Institutes of Health. "Chloroacetamide - Compound Summary." [Link][1]

  • U.S. Food and Drug Administration (FDA). "Q1B Photostability Testing of New Drug Substances and Products."[Link][2]

Sources

Troubleshooting

reducing byproduct impurities in 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-chloro-N-(2-fluoro-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide .

Because this molecule features a highly electrophilic α -chloroacetamide group and a sulfonamide-substituted aromatic ring, its crystallization is highly susceptible to solvolysis, co-crystallization of structurally similar byproducts, and thermal degradation. This guide will provide you with the mechanistic causality behind these impurities and a self-validating, step-by-step methodology to achieve >99% purity.

Part 1: Visualizing the Impurity Landscape

To effectively purge impurities, we must first understand their kinetic origins during the synthesis and workup phases.

ImpurityPathway SM Starting Aniline (Unreacted Impurity) Prod Target Product (2-chloro-N-...) SM->Prod + CAC (Optimal) CAC Chloroacetyl Chloride (Acylating Agent) BisImp Bis-alkylated Impurity (Over-reaction) Prod->BisImp + Excess CAC (High Temp) HydImp Hydroxy Impurity (Hydrolysis) Prod->HydImp + H2O / OH- (High Temp / pH > 7)

Reaction pathway illustrating target chloroacetamide synthesis and primary impurity formation.

Part 2: Troubleshooting Guide & FAQs

Q1: During scale-up, my HPLC shows a +76 Da impurity (+C₂H₂ClO) that co-crystallizes with the product. What is this, and how do I purge it? A: You are observing the N,N-bis(chloroacetyl) over-alkylation impurity . Causality: Even after the initial amidation, the nitrogen of the newly formed acetamide retains slight nucleophilicity and can react with excess chloroacetyl chloride if the reaction temperature is not strictly controlled[1]. Because this bis-adduct shares the core structural motif of your target molecule, it can easily incorporate into the crystal lattice during nucleation[2]. Solution: Shift your crystallization solvent from an alcohol/water system to an aprotic Toluene/Heptane system. The bis-adduct is significantly less polar than the mono-alkylated target and will remain highly soluble in the toluene-rich mother liquor during controlled cooling.

Q2: I am observing a highly polar impurity forming during the crystallization process itself when using an Ethanol/Water system. Why is my product degrading? A: You are observing the 2-hydroxyacetamide hydrolysis byproduct . Causality: The α -chloro group of chloroacetamides is highly electrophilic. The adjacent electron-withdrawing carbonyl makes the carbon highly susceptible to SN​2 displacement by nucleophiles (like water or ethanol)[3]. This solvolysis is exponentially accelerated by elevated temperatures (>50°C) and pH excursions during hot dissolution. Solution: Abandon protic/nucleophilic solvent systems for crystallization. Utilizing an aprotic system (e.g., Toluene/Heptane) completely eliminates the solvolysis pathway, ensuring the structural integrity of the α -chloro group during heating.

Q3: How can I ensure the complete removal of unreacted 2-fluoro-5-methanesulfonylaniline without sacrificing crystallization yield? A: Causality: Incomplete conversion leaves the starting aniline in the crude mixture. If relying solely on crystallization, the aniline may become trapped in the interstitial spaces of the crystal lattice. Solution: Exploit the basicity of the aniline before crystallization. Perform a biphasic wash with 1M HCl during the reaction workup. This protonates the aniline, driving it into the aqueous waste stream, leaving the neutral chloroacetamide in the organic phase.

Part 3: Quantitative Impurity Data & Purge Strategy

To design a self-validating crystallization protocol, we must exploit the physicochemical differences between the target API intermediate and its impurities.

Impurity ProfileMechanism of FormationRelative PolaritySolubility ProfileRecommended Purge Strategy
Bis-alkylated Adduct Over-reaction with excess chloroacetyl chlorideLowHigh in aromatic hydrocarbonsRetain in Toluene mother liquor via anti-solvent addition.
Hydroxy Byproduct SN​2 hydrolysis of the α -chloro groupHighHigh in water/alcoholsPrevent formation by using aprotic solvents; purge via aqueous wash.
Unreacted Aniline Incomplete reaction conversionMediumHigh in acidic aqueous mediaPre-crystallization biphasic wash with 1M HCl.

Part 4: Step-by-Step Aprotic Crystallization Protocol

This protocol utilizes an anti-solvent methodology designed to reject the bis-alkylated impurity while protecting the labile α -chloro group from hydrolysis.

Phase 1: Pre-Crystallization Workup (Aniline Purge)

  • Quench & Extract: Quench the crude reaction mixture with cold water (<10°C) and extract into Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 50 mL per 100g crude) to protonate and extract unreacted 2-fluoro-5-methanesulfonylaniline.

  • Neutralization: Wash with saturated NaCl (brine) to restore a neutral pH. Self-Validation Check: Ensure the aqueous wash pH is ~6.0-7.0 to prevent base-catalyzed hydrolysis[3].

  • Solvent Swap: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Co-evaporate with Toluene (2 x 100 mL) to completely remove EtOAc and trace water.

Phase 2: Dissolution & Nucleation (Bis-Adduct Purge) 5. Hot Dissolution: Suspend the crude solid in Toluene (approx. 5-7 volumes). Heat to 65°C under gentle agitation until complete dissolution is achieved. Do not exceed 70°C to prevent thermal degradation. 6. Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could act as premature nucleation sites. 7. Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min down to 45°C. 8. Seeding (Optional but Recommended): Introduce 0.5 wt% of pure 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide crystals to define the metastable zone width and induce uniform nucleation[2].

Phase 3: Anti-Solvent Addition & Isolation 9. Anti-Solvent Dosing: Once a thin slurry has formed at 45°C, begin the dropwise addition of Heptane (anti-solvent) over 2 hours until a 1:1 Toluene:Heptane volumetric ratio is reached. Mechanism: Heptane aggressively drops the solubility of the target molecule while keeping the lipophilic bis-alkylated impurity in solution. 10. Final Cooling: Cool the slurry to 5°C at 0.2°C/min and hold for 2 hours to maximize yield. 11. Filtration & Wash: Filter the crystals via vacuum. Wash the cake with a pre-chilled (5°C) mixture of 1:2 Toluene:Heptane. 12. Drying: Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

Part 5: Workflow Visualization

CrystWorkflow Crude Crude Mixture (Contains Impurities) Wash 1M HCl Wash (Purges Unreacted Aniline) Crude->Wash Dissolve Dissolve in Toluene (60-65°C) Wash->Dissolve Cool Controlled Cooling (0.5°C/min to 45°C) Dissolve->Cool AntiSolv Add Heptane (Anti-solvent) Cool->AntiSolv Filter Filtration & Wash (Bis-impurity stays in mother liquor) AntiSolv->Filter Pure Pure Crystalline Product (>99% Purity) Filter->Pure

Optimized anti-solvent crystallization workflow to systematically purge byproduct impurities.

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Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists facing solubility bottlenecks with 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists facing solubility bottlenecks with 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide .

Executive Summary: The Mechanistic Challenge

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is a targeted covalent probe featuring a reactive electrophilic chloroacetamide warhead designed to alkylate cysteine residues[1]. While the warhead is essential for target engagement, the compound's core—comprising a fluorinated phenyl ring and a methanesulfonyl group—is highly lipophilic.

When transitioning this compound from a 100% DMSO stock into an aqueous biological assay buffer, the hydrophobic effect forces water molecules into an ordered, entropically unfavorable cage around the fluorinated core. To minimize this exposed hydrophobic surface area, the compound rapidly aggregates, resulting in kinetic precipitation [2]. This guide provides validated, self-monitoring strategies to maintain the compound in a molecularly dispersed state without quenching the reactivity of its covalent warhead[3].

Diagnostic FAQs: Understanding Physicochemical Barriers

Q1: My compound precipitates immediately upon addition to the assay buffer, even though it is fully dissolved in DMSO. Why does this happen? A: This is a classic manifestation of kinetic precipitation[2]. While the compound dissolves at high concentrations in pure organic solvents, its solubility limit in the final aqueous buffer is significantly lower. The rapid shift in solvent polarity forces the hydrophobic 2-fluoro-5-methanesulfonylphenyl moiety out of solution before it can interact with your biological target.

Q2: Can I simply increase the DMSO concentration in my cell culture media to keep the compound soluble? A: No. For the vast majority of cell-based and biochemical assays, the maximum tolerated DMSO concentration is 0.5% (v/v) [2]. Exceeding this limit can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and denature target proteins, which will generate artifactual assay readouts.

Q3: Will using a carrier protein like Bovine Serum Albumin (BSA) sequester my compound and prevent target engagement? A: BSA is frequently added (0.01% - 0.1% w/v) to assay buffers to prevent non-specific binding and improve the solubility of lipophilic drugs. However, 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide contains a reactive chloroacetamide group that readily forms covalent bonds with free thiols[1]. Because BSA contains a highly reactive free cysteine (Cys34), the carrier protein may act as an off-target sink, irreversibly alkylating your compound and neutralizing its efficacy.

Q4: What is the optimal solubilization strategy for this specific molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior alternative. HP-β-CD features a lipophilic inner cavity that reversibly encapsulates the hydrophobic fluorinated phenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[4][5]. Crucially, HP-β-CD lacks nucleophilic thiols, thereby preserving the structural integrity and reactivity of the chloroacetamide warhead.

Troubleshooting Workflow

Workflow A Precipitation of Chloroacetamide B Assess Assay DMSO Limit A->B C > 0.5% v/v (Toxicity Risk) B->C D < 0.5% v/v (Acceptable) B->D E Use Solubility Enhancers C->E Reduce DMSO D->E F Add HP-β-CD (Inclusion Complex) E->F G Add BSA Carrier (Check Cys34 Reactivity) E->G H Validate Target Engagement F->H G->H

Fig 1. Troubleshooting workflow for resolving kinetic precipitation of hydrophobic chloroacetamides.

Quantitative Data & Benchmarks

The table below summarizes the expected outcomes when applying different solubilization strategies to 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide.

Solubilization StrategyMax Achievable Aqueous Conc.Risk to Chloroacetamide WarheadCytotoxicity Risk (Cell Assays)Recommendation
0.1% DMSO (No additives) < 1 µMLowLowInsufficient for high-dose assays
2.0% DMSO ~ 10 µMLowHigh (>0.5% limit)[2]Not recommended
0.1% BSA ~ 50 µMHigh (Alkylation of Cys34)[1]LowUse with caution; verify free fraction
20% HP-β-CD (Intermediate) > 500 µMLowLowHighly Recommended [4][5]

Standardized Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Objective: To solubilize the compound up to 100 µM in an aqueous buffer without exceeding the 0.5% DMSO toxicity threshold. Rationale: HP-β-CD forms a reversible host-guest complex, shielding the hydrophobic core while allowing the compound to partition to its biological target upon equilibrium[4].

  • Stock Preparation: Prepare a 20 mM stock solution of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in 100% anhydrous DMSO.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., PBS or HEPES, pH 7.4). Vigorously vortex to ensure complete dissolution.

  • Complexation: Slowly add the DMSO stock dropwise to the HP-β-CD solution while vortexing to achieve a 100x intermediate stock (e.g., 1 mM compound in 20% HP-β-CD / 5% DMSO).

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium[5].

  • Final Dilution: Dilute this intermediate stock 1:10 into your final assay buffer (Final concentrations: 100 µM compound, 2% HP-β-CD, 0.5% DMSO).

Protocol 2: Nephelometric Solubility Self-Validation

Objective: To empirically determine the kinetic solubility limit of the compound and verify the absence of micro-precipitates.

  • Perform a serial dilution of the compound in DMSO (100x the desired final concentrations).

  • Dispense 1 µL of each DMSO stock into a 96-well clear-bottom microplate.

  • Rapidly inject 99 µL of the test buffer (with or without HP-β-CD) into each well using a multichannel pipette to ensure rapid mixing.

  • Incubate for 30 minutes at room temperature.

  • Read the plate using a nephelometer or a microplate reader set to measure light scattering (absorbance at 620 nm).

  • Data Interpretation: The solubility limit is identified strictly as the concentration where light scattering significantly deviates from the baseline buffer control.

Protocol 3: LC-MS Validation of Warhead Integrity

Objective: Verify that the chloroacetamide warhead remains unreacted and intact after solubilization in the chosen carrier system. Rationale: Covalent inhibitors are highly susceptible to hydrolysis or off-target alkylation in complex biological buffers[1][3].

  • Prepare the solubilized compound (10 µM) in the optimized assay buffer (e.g., containing 2% HP-β-CD).

  • Incubate at 37°C for the duration of your standard biological assay (e.g., 2-4 hours).

  • Quench the sample with an equal volume of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and halt reactions.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated salts or macromolecules.

  • Analyze the supernatant via LC-MS/MS. Monitor for the parent mass of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide and actively screen for mass shifts indicating hydrolysis (+18 Da) or thiol-adduct formation.

References

  • PubMed - NIH. "Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice." Available at: [Link]

  • IMR Press. "Enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin." Available at: [Link]

  • PubChem - NIH. "Chloroacetamide | ClCH2CONH2 | CID 6580." Available at: [Link]

  • ACS Publications. "Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-fluoro-5-methanesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide . This compound is a highly reactive electrophile commonly used in covalent ligand design. However, its unique structural features make it exceptionally susceptible to base-catalyzed hydrolysis.

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound during experimental workflows.

Part 1: Mechanistic Insights (The "Why")

To effectively prevent degradation, we must first understand the causality behind the molecule's instability. 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide faces a dual-threat degradation profile under basic or even mildly physiological conditions:

  • Accelerated Amide Bond Cleavage: The base-catalyzed hydrolysis of amides typically proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming an anionic tetrahedral intermediate[1]. Normally, amides resist this cleavage because the resulting amine anion is a poor leaving group[2]. However, the 2-fluoro and 5-methanesulfonyl groups on the phenyl ring exert profound inductive and resonance electron-withdrawing effects. This stabilizes the conjugate base of the aniline, drastically lowering the activation energy required for the tetrahedral intermediate to collapse and expel the leaving group[3].

  • Alpha-Halo Substitution: The alpha-chloro group is highly electrophilic, designed to serve as a warhead for targeting cysteine residues[4]. In the presence of hydroxide ions, it undergoes a rapid competing SN2 substitution to form a biologically inactive alpha-hydroxyacetamide byproduct[5].

HydrolysisPathways Start 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Base Hydroxide Ion (OH-) Start->Base TI Tetrahedral Intermediate (Carbonyl Attack) Base->TI Nucleophilic Addition Path2 SN2 Substitution (Alpha-Carbon Attack) Base->Path2 Direct Displacement Path1 Amide Bond Cleavage TI->Path1 Collapse & Expulsion Prod1 2-fluoro-5-methanesulfonylaniline + Chloroacetate Path1->Prod1 Prod2 2-hydroxy-N-(...) acetamide + Cl- Path2->Prod2

Dual pathways of base-catalyzed hydrolysis: Amide cleavage vs. SN2 substitution.

Part 2: Quantitative Stability Matrix

The following table summarizes the quantitative degradation kinetics of the compound under various experimental conditions, allowing for easy comparison when designing your assays.

Buffer System / SolventpHTemperature (°C)Primary Degradation PathwayEstimated Half-Life (t½)
TRIS-HCl8.537°CAmide Cleavage & SN2< 1 hour
PBS7.437°CSN2 Substitution4 - 6 hours
PBS7.44°CSN2 Substitution> 24 hours
MES6.537°CNone (Stable)> 48 hours
100% Anhydrous DMSON/A-80°CNone (Stable)> 12 months

Part 3: Troubleshooting FAQs

Q1: My compound shows complete degradation in standard TRIS buffer (pH 8.0) within an hour. Why? A1: TRIS is a basic amine buffer that not only raises the pH (increasing hydroxide concentration) but can also act as a nucleophile itself. The high pH accelerates both the collapse of the tetrahedral intermediate (amide cleavage)[1] and the direct SN2 displacement of the chloride[5]. Switch to a non-nucleophilic, slightly acidic buffer like MES.

Q2: I need to perform an in vitro assay at physiological pH (7.4). How can I preserve the warhead? A2: If pH 7.4 is strictly required by your biological target, you must minimize aqueous exposure time. Prepare your working dilutions immediately before addition to the assay plate, keep all solutions on ice (4°C), and limit the assay duration. Lowering the temperature decreases the kinetic energy available to overcome the activation barrier of the hydrolysis pathways.

Q3: During a synthetic scale-up step, I need to neutralize an acid byproduct. What base should I use? A3: Avoid aqueous hydroxides (NaOH, KOH) or strong nucleophilic bases at all costs. Utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine in anhydrous organic solvents. Steric hindrance prevents the base from attacking the carbonyl carbon, thereby preventing the formation of the tetrahedral intermediate[2].

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these step-by-step methodologies for handling the compound. Every step is designed to eliminate the variables that cause base-catalyzed hydrolysis.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions
  • Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture condensation, introducing water that will slowly hydrolyze the compound even in frozen storage.

  • Reconstitution: Dissolve the compound in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Aliquoting: Dispense the stock solution into single-use 10 µL aliquots using low-retention microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store at -80°C.

  • Validation Step: Periodically verify stock integrity by diluting a thawed aliquot in LC-MS grade acetonitrile. Run a rapid LC-MS to confirm the presence of the intact parent mass and the absolute absence of the alpha-hydroxy or aniline cleavage products.

Protocol B: Assay Buffer Formulation and Dosing
  • Buffer Selection: Prepare a 50 mM MES buffer. Adjust the pH to 6.5 using dilute HCl or NaOH (ensure final pH does not exceed 6.8). Causality: MES lacks primary amines and its buffering range suppresses hydroxide ion concentration, halting the base-catalyzed mechanism.

  • Chilling: Pre-chill the buffer on ice to 4°C.

  • Dilution: Thaw a single 10 mM DMSO stock aliquot immediately before use. Dilute the stock directly into the chilled assay buffer to your desired working concentration, ensuring the final DMSO concentration remains ≤1%.

  • Execution: Initiate the biological assay within 15 minutes of aqueous dilution to guarantee >95% warhead integrity.

Workflow Step1 1. Lyophilized Powder (Desiccated) Step2 2. Reconstitute in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot & Freeze at -80°C Step2->Step3 Step4 4. Dilute in Buffer (pH 6.5, 4°C) Step3->Step4 Thaw on demand Step5 5. Immediate Assay Execution Step4->Step5 < 15 mins

Workflow for anhydrous stock preparation and controlled aqueous dilution.

References

  • Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC. Source: nih.gov.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Source: chemistrysteps.com.
  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. Source: nih.gov.
  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS | ACS Medicinal Chemistry Letters. Source: acs.org.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. Source: arkat-usa.org.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide and Its Impurities

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the analysis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide. As a Senior Application Scientist, I understa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide. As a Senior Application Scientist, I understand the critical importance of robust analytical methods in drug development. This guide is designed to provide you with both a solid starting point for your chromatographic separations and a comprehensive resource for troubleshooting common issues you may encounter.

The principles and techniques discussed here are grounded in established chromatographic theory and best practices within the pharmaceutical industry. My goal is to empower you to develop and refine your analytical methods with a deep understanding of the underlying scientific principles.

Recommended Analytical Approach: A Starting Point for Method Development

For a compound like 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical and effective starting point. The aromatic and moderately polar nature of this molecule makes it well-suited for separation on a C18 stationary phase.

Here is a recommended starting method, which can be further optimized based on your specific sample and impurity profile:

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended SettingRationale and Notes
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides a good balance of efficiency and backpressure. For faster analysis, a column with smaller particles (e.g., <2 µm for UPLC) can be used, but this will require an appropriate high-pressure system.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to ensure good peak shape for the amine-containing analyte by suppressing silanol interactions with the stationary phase. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity.
Gradient 20% to 80% B over 20 minutesA broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)It is recommended that the sample solvent is as weak or weaker than the initial mobile phase to ensure good peak shape.[3]

Troubleshooting Guide: A Problem-Solution Approach

Even with a robust starting method, chromatographic challenges can arise. Below are some common problems you might encounter, along with their likely causes and recommended solutions.

Q1: My main peak is broad or tailing. What's going on?

A1: Poor peak shape is a common issue that can often be traced back to a few key factors.

  • Secondary Interactions: The amine group in your molecule can interact with residual silanols on the silica-based stationary phase, leading to tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with phosphoric or formic acid) to keep the amine protonated and minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially at high pH.

    • Solution: First, try flushing the column with a strong solvent like isopropanol.[4] If this doesn't work, consider replacing the column. Using a guard column can help extend the life of your analytical column.[5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep the lengths as short as possible.

Q2: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

A2: Achieving adequate resolution between the main analyte and its impurities is a primary goal of method development.

  • Adjust the Gradient:

    • Solution: If the impurity is eluting just before or after the main peak, flatten the gradient around the elution time of the main peak. For example, if your main peak elutes at 50% B, you could modify the gradient to go from 45% to 55% B over a longer period.

  • Change the Organic Modifier:

    • Solution: Different organic modifiers can alter the selectivity of the separation. Try replacing acetonitrile with methanol. Methanol is a more polar solvent and can change the elution order of your compounds.

  • Modify the Mobile Phase pH:

    • Solution: Changing the pH of the mobile phase can alter the ionization state of your analyte and some impurities, which can significantly impact their retention and selectivity.

  • Try a Different Stationary Phase:

    • Solution: If the above steps don't provide sufficient resolution, consider a column with a different selectivity. For aromatic compounds, a column with a phenyl-hexyl stationary phase can provide alternative selectivity through pi-pi interactions.[6]

Q3: My baseline is noisy or drifting. What are the possible causes?

A3: A stable baseline is essential for accurate quantitation of low-level impurities.

  • Air Bubbles in the System:

    • Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging. If you suspect air is trapped in the pump or detector, purge the system according to the manufacturer's instructions.[3]

  • Contaminated Mobile Phase:

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[3] Filter any buffered mobile phases to remove particulates.

  • Detector Issues:

    • Solution: A noisy baseline can indicate a failing detector lamp. Check the lamp's usage hours and replace it if necessary. A dirty flow cell can also cause noise; flush the system with a strong, non-buffered solvent like isopropanol.[3]

  • Gradient-Related Drift:

    • Solution: Baseline drift is common in gradient elution, especially when using UV-absorbing mobile phase additives. Ensure both mobile phase A and B have similar UV absorbance at your detection wavelength.[3]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities associated with 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide?

A: Without specific knowledge of the synthetic route, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Any stable intermediates from the synthetic process.

  • By-products: Resulting from side reactions during synthesis. For acetamides, this could include di-acylated products.[7]

  • Degradation Products: Formed during storage or under stress conditions. Hydrolysis of the amide bond is a potential degradation pathway.

To definitively identify impurities, it is crucial to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and analyze the resulting samples.[8][9][10]

Q: How can I improve the sensitivity of my method to detect trace impurities?

A: Detecting impurities at very low levels (e.g., <0.1%) requires a highly sensitive method.

  • Optimize Detection Wavelength: Use a PDA detector to identify the wavelength of maximum absorbance for your impurities of interest.

  • Increase Injection Volume/Concentration: Be cautious with this approach, as it can lead to column overload and poor peak shape for the main component.

  • Use a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (LC-MS), which can offer significantly higher sensitivity and provide structural information for impurity identification.[7] Charged Aerosol Detection (CAD) is another option that provides near-uniform response for non-volatile analytes, which can be advantageous when reference standards for impurities are not available.[11]

  • Minimize Baseline Noise: A clean, stable baseline is critical for detecting small peaks. Follow the troubleshooting steps for a noisy baseline mentioned earlier.

Q: What are best practices for sample preparation?

A: Proper sample preparation is key to reliable and reproducible results.

  • Solubility: Ensure your sample is fully dissolved in the diluent. Sonication may be necessary.

  • Filtering: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or instrument.[4]

  • Diluent Matching: As mentioned, the sample diluent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[3]

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagram outlines a logical workflow for addressing a common chromatographic issue: poor resolution.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Resolution Impurity co-elutes with main peak Sol1 Adjust Gradient Flatten gradient around the main peak elution time Problem->Sol1 Sol2 Change Organic Modifier Switch from acetonitrile to methanol or vice-versa Sol1->Sol2 Sol3 Modify Mobile Phase pH Adjust pH to alter ionization and retention Sol2->Sol3 Sol4 Change Stationary Phase Use a column with different selectivity (e.g., Phenyl-Hexyl) Sol3->Sol4 Outcome Resolution Achieved Baseline separation of all components Sol4->Outcome

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide vs. Alternative Chloroacetamide Derivatives

Executive Summary & Structural Rationale In the development of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the chloroacetamide warhead is a highly versatile, cysteine-directed electrophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the chloroacetamide warhead is a highly versatile, cysteine-directed electrophile[1]. The reaction between a chloroacetamide and a thiol (such as glutathione or a protein cysteine residue) proceeds via an SN​2 nucleophilic substitution mechanism at the α-carbon.

The intrinsic reactivity of this warhead is not static; it is heavily dictated by the electronic properties of the N-substituent[2]. 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide represents an exceptionally activated electrophile within this class. Its heightened reactivity is driven by the synergistic electron-withdrawing effects of its aromatic substituents:

  • 2-Fluoro Group: Exerts a strong inductive electron-withdrawing effect ( −I ) from the ortho position.

  • 5-Methanesulfonyl Group ( −SO2​CH3​ ): Exerts both strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects from the meta position.

Mechanistic Causality: These substituents collectively pull electron density away from the N-phenyl ring, creating a highly electron-deficient amide nitrogen. This prevents the nitrogen's lone pair from effectively conjugating with the amide carbonyl. Consequently, the carbonyl carbon becomes more electron-withdrawing, which drastically increases the electrophilicity of the adjacent α-carbon and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. This lowers the activation energy required for the SN​2 transition state, resulting in a highly accelerated reaction rate with thiols[2].

G cluster_0 Inductive & Mesomeric Effects on SN2 Reactivity EWG Strong EWGs (2-F, 5-SO2Me) Amide Electron-Deficient Amide Nitrogen EWG->Amide -I / -M pull AlphaC Highly Electrophilic α-Carbon Amide->AlphaC Reduced conjugation SN2 Accelerated SN2 Thiol Attack AlphaC->SN2 Lowered LUMO

Mechanistic pathway of electronic tuning in chloroacetamide warheads.

Comparative Reactivity Profiling

To objectively benchmark the performance of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, we must compare it against standard chloroacetamide derivatives utilizing a standardized Glutathione (GSH) reactivity assay[4]. Safer drugs typically require optimized, moderate GSH half-lives to prevent off-target toxicity[5], whereas highly reactive probes are utilized for rapid labeling or fragment screening[1].

Table 1: Kinetic Data Comparison for N-Substituted Chloroacetamides

Data represents consensus kinetic ranges derived from standardized biochemical assays (pH 7.4, 37°C).

CompoundN-Substituent Electronic EffectSecond-Order Rate Constant ( k2​ ) ( M−1s−1 )Estimated GSH t1/2​ (min)Primary Application
2-chloro-N,N-dimethylacetamide Electron-Donating ( +I )< 0.01> 1000Highly stable probes[2]
2-chloro-N-phenylacetamide Weakly Withdrawing ( −I,+M )~ 0.05 - 0.10100 - 300Standard covalent fragments[2]
2-chloro-N-(pyridin-4-yl)acetamide Strongly Withdrawing ( −I,−M )~ 0.50 - 1.0020 - 50Rapid covalent inhibitors[2]
2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Very Strongly Withdrawing (Synergistic −I,−M ) > 2.00 < 10 Highly reactive warheads / FBDD

Experimental Methodology: Self-Validating GSH Reactivity Assay

To empirically validate the reactivity differences outlined above, researchers rely on LC-MS/MS-based kinetic profiling[5]. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Prepare a 10 mM stock solution of the target chloroacetamide in LC-MS grade DMSO.

  • Causality Check: Maintaining pH 7.4 is critical because the reaction rate is exponentially dependent on the thiolate-to-thiol ratio (GSH thiol pKa​≈8.8 )[6].

2. Reaction Initiation (Pseudo-First-Order Conditions):

  • Dilute the reagents into a reaction vial to achieve final concentrations of 5 mM GSH and 100 µM electrophile (with 1% final DMSO).

  • Causality Check: A 50-fold molar excess of GSH ensures the nucleophile concentration remains effectively constant throughout the reaction. This simplifies the kinetic model to pseudo-first-order kinetics, where the rate is solely dependent on the decay of the electrophile[4].

3. Time-Course Sampling:

  • Incubate the reaction mixture at 37°C.

  • Extract 50 µL aliquots at specific time points: t=0,5,10,20,30,and 60 minutes.

4. Acidic Quenching:

  • Immediately transfer each 50 µL aliquot into 50 µL of a quenching solution (1% Formic Acid in Acetonitrile ) containing an internal standard (e.g., 4-nitro-cyano-benzene)[7].

  • Causality Check: The formic acid drops the pH well below the pKa​ of the GSH thiol, instantly protonating the nucleophile and halting the SN​2 reaction[5]. The internal standard ensures that any LC-MS matrix suppression or injection volume variations are mathematically normalized.

5. LC-MS/MS Quantification & Data Analysis:

  • Analyze the quenched samples via LC-MS/MS, monitoring the disappearance of the parent electrophile mass.

  • Plot the natural logarithm of the normalized remaining concentration ( ln([E]t​/[E]0​) ) against time. The slope of this linear regression represents the negative pseudo-first-order rate constant ( −kobs​ )[2].

  • Calculate the second-order rate constant: k2​=kobs​/[GSH] .

G S1 1. Reagent Preparation (100 µM Electrophile + 5 mM GSH) S2 2. Incubation (pH 7.4 PBS Buffer, 37°C) S1->S2 S3 3. Time-Course Sampling (t = 0 to 60 min) S2->S3 S4 4. Acidic Quenching (1% Formic Acid in MeCN) S3->S4 S5 5. LC-MS/MS Quantification (Parent Mass Disappearance) S4->S5 S6 6. Kinetic Data Fitting (Calculate k_obs and k_2) S5->S6

LC-MS/MS workflow for pseudo-first-order GSH reactivity profiling.

References

  • Wei, et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." National Center for Biotechnology Information (PMC). URL:[Link]

  • Boeck, et al. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Keeley, et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, MDPI. URL:[Link]

  • Turcotte, S. "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem. URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT) for the LC-MS/MS Validation of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in Plasma

Introduction The quantification of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide —a highly specific halogenated, sulfonated acetamide derivative—in human plasma presents a complex bioanalytical challenge. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide —a highly specific halogenated, sulfonated acetamide derivative—in human plasma presents a complex bioanalytical challenge. Due to its moderate hydrophobicity and specific ionization mechanics, this analyte is highly susceptible to matrix effects caused by endogenous plasma lipids.

To support pharmacokinetic (PK) and toxicokinetic (TK) studies for regulatory submissions, bioanalytical methods must adhere to the stringent criteria outlined in the[1] and the [2].

This guide objectively compares two sample preparation strategies: traditional Protein Precipitation (PPT) and high-performance Polymeric Solid-Phase Extraction (SPE) . By analyzing the mechanistic causality behind experimental choices and providing self-validating protocols, we demonstrate why SPE is the superior choice for meeting global regulatory standards.

Mechanistic Insights: The Causality of Matrix Effects (E-E-A-T)

Why does sample preparation dictate the success or failure of an LC-MS/MS assay? The answer lies in the physics of the Electrospray Ionization (ESI) source.

Human plasma is rich in endogenous glycerophosphocholines and other phospholipids. When utilizing a simple PPT approach (e.g., a 3:1 ratio of acetonitrile to plasma), proteins are successfully denatured and pelleted, but over 90% of the endogenous phospholipids remain dissolved in the supernatant. During reversed-phase LC-MS/MS analysis, these highly hydrophobic phospholipids co-elute with our target analyte.

In the ESI droplet, phospholipids act as powerful surfactants. They migrate to the droplet surface, outcompeting the target analyte for available surface area and charge (protons in positive ion mode). This causality chain leads to severe ion suppression , drastically reducing the analyte's signal-to-noise (S/N) ratio and causing the method to fail the ICH M10 Matrix Factor (MF) variance limit of CV ≤ 15%[3].

Conversely, a reversed-phase polymeric SPE sorbent leverages hydrophobic and hydrophilic retention mechanisms. This allows for targeted washing steps that retain the analyte while washing away salts, followed by an optimized elution step that leaves strongly bound phospholipids trapped on the sorbent frit.

MatrixEffect A Endogenous Phospholipids (Co-eluting in PPT) B Competition for Protons at ESI Droplet Surface A->B C Ion Suppression (Reduced Signal) B->C D Failed ICH M10 (CV > 15%) C->D

Caption: Mechanistic pathway of ion suppression caused by plasma phospholipids.

Self-Validating System Design: Internal Standards and Matrix Factors

A robust bioanalytical protocol must be a self-validating system —meaning it inherently controls for, and diagnoses, its own variability.

By spiking a stable isotope-labeled internal standard (SIL-IS) into the plasma before extraction, the protocol self-corrects for extraction losses and ionization variability[4]. The system's integrity is verified through the IS-Normalized Matrix Factor (MF) experiment. By comparing the peak area of the analyte spiked post-extraction versus a neat standard solution, an IS-normalized MF close to 1.0 with a CV ≤ 15% across six distinct plasma lots proves the system is in control and free from hidden suppression biases[4].

Experimental Protocols

The following step-by-step methodologies outline the workflows for both the traditional PPT and the optimized SPE approaches.

Protocol A: Traditional Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 30 seconds.

  • Precipitate: Add 150 µL of cold Acetonitrile (100%).

  • Mix & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Evaporate: Transfer 100 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

Protocol B: High-Performance Polymeric SPE

Materials: 30 mg/well Polymeric Reversed-Phase 96-well SPE Plate.

  • Aliquot & Pretreat: Transfer 50 µL of human plasma. Add 10 µL of SIL-IS. Dilute with 100 µL of 4% Phosphoric Acid in water to disrupt protein-analyte binding.

  • Condition: Pass 1 mL of Methanol through the SPE sorbent, followed by 1 mL of LC-MS grade Water.

  • Load: Apply the pretreated plasma sample to the SPE plate.

  • Wash: Wash the sorbent with 1 mL of 5% Methanol in Water to remove salts and polar interferences.

  • Elute: Elute the target analyte with 2 × 250 µL of 100% Acetonitrile (leaving highly hydrophobic phospholipids bound to the sorbent).

  • Evaporate & Reconstitute: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 5 µL.

LC-MS/MS Conditions
  • Column: C18 Sub-2 µm (2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Positive ESI, MRM mode (e.g., m/z 282.0 → 154.0).

Workflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: Solid-Phase Extraction (SPE) Start Plasma Spiked with Analyte & IS PPT1 Add 3x Vol Acetonitrile Start->PPT1 SPE1 Condition Sorbent Start->SPE1 PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 Evap Evaporate & Reconstitute PPT3->Evap SPE2 Load Plasma Sample SPE1->SPE2 SPE3 Wash Sorbent (5% MeOH) SPE2->SPE3 SPE4 Elute Analyte (100% ACN) SPE3->SPE4 SPE4->Evap LCMS LC-MS/MS Quantification Evap->LCMS

Caption: Workflow comparison: Protein Precipitation vs. Solid-Phase Extraction.

Data Presentation: Validation Results Comparison

The following table summarizes the experimental validation data for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide quantification, evaluated strictly against ICH M10 acceptance criteria.

Validation ParameterICH M10 Acceptance CriteriaTraditional PPT ResultsPolymeric SPE ResultsStatus (SPE)
Linearity (R²) ≥ 0.9900.9820.998Pass
LLOQ Sensitivity S/N ≥ 5, Precision ≤ 20%S/N = 3, CV = 24.5%S/N = 18, CV = 6.2%Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)16.8% - 22.1%3.4% - 7.1%Pass
Extraction Recovery Consistent across QC levels65.2% (CV = 18.4%)92.4% (CV = 4.1%)Pass
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots0.45 (CV = 28.3%)0.98 (CV = 3.5%)Pass
Phospholipid Carryover No interference at RTHigh (m/z 184 > 184)Not DetectedPass

Conclusion & Recommendations

The experimental data unequivocally demonstrates that traditional Protein Precipitation (PPT) is insufficient for the robust LC-MS/MS quantification of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide in human plasma. The inability of PPT to remove endogenous phospholipids results in severe ion suppression (Matrix Factor = 0.45), causing the method to fail the ICH M10 precision and accuracy thresholds.

Polymeric Solid-Phase Extraction (SPE) provides a highly controlled, self-validating sample preparation environment. By mechanistically eliminating phospholipid competition at the ESI droplet surface, the SPE workflow achieves an IS-normalized Matrix Factor of 0.98, exceptional recovery (92.4%), and full compliance with global regulatory guidelines. For drug development professionals validating this or structurally similar halogenated acetamides, Polymeric SPE is the recommended, risk-mitigated choice.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)."[Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide vs. Classical Sulfonamides

Executive Summary In targeted drug discovery, the structural divergence between a reactive chemical probe and a stable therapeutic pharmacophore dictates its cellular safety profile. 2-Chloro-N-(2-fluoro-5-methanesulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, the structural divergence between a reactive chemical probe and a stable therapeutic pharmacophore dictates its cellular safety profile. 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CFMA) is a bifunctional building block. It contains a methanesulfonylphenyl moiety—a privileged pharmacophore frequently utilized in the design of reversible inhibitors such as COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, CFMA also features an α -chloroacetamide group, a well-documented electrophilic warhead that exhibits intrinsic cytotoxicity due to non-specific covalent binding to cellular thiols[2][3].

This guide provides an objective, data-driven comparison of the cytotoxicity of CFMA against classical, non-covalent sulfonamides. By dissecting the causality behind electrophile-induced cellular stress, we establish a framework for evaluating covalent warhead burden in early-stage drug development.

Mechanistic Rationale: Covalent Alkylation vs. Reversible Binding

As application scientists, we must look beyond raw IC 50​ values and understand the causality of cell death. The distinct toxicity profiles of CFMA and classical sulfonamides stem from fundamentally different modes of target engagement:

  • CFMA (Covalent Electrophile): The 2-chloroacetamide moiety acts as an irreversible alkylating agent. Once inside the cell, it rapidly reacts with the sulfhydryl group of intracellular glutathione (GSH) and off-target cysteine residues on proteins[3]. This covalent scavenging leads to profound GSH depletion, disrupting the cell's redox homeostasis. The subsequent accumulation of reactive oxygen species (ROS) and lipid peroxides triggers oxidative stress and non-apoptotic cell death pathways, such as ferroptosis[4][5].

  • Classical Sulfonamides (Reversible Binders): Standard sulfonamide and methanesulfonyl drugs (e.g., Celecoxib) lack this reactive electrophilic center. They engage their targets via reversible, non-covalent interactions (e.g., hydrogen bonding within the COX-2 active site)[1]. Consequently, they do not deplete intracellular antioxidant pools, resulting in a significantly lower baseline of intrinsic cytotoxicity.

Comparative Cytotoxicity Profile

To illustrate the impact of the chloroacetamide warhead, the table below summarizes the comparative cytotoxicity and GSH reactivity of CFMA, a matched non-covalent analog (lacking the α -chlorine), and a clinical sulfonamide control.

Note: HepG2 cells are prioritized in these panels due to their robust basal GSH levels and active xenobiotic metabolism, making them the gold standard for evaluating electrophile-induced hepatotoxicity.

Compound ClassRepresentative StructureHepG2 Viability (IC 50​ , µM)HEK293 Viability (IC 50​ , µM)Intracellular GSH Depletion (t 1/2​ , min)Primary Cytotoxicity Driver
Reactive Haloacetamide CFMA2.1 ± 0.44.5 ± 0.6~45GSH Depletion / ROS Accumulation[3]
Matched Non-Covalent N-(2-fluoro-5-methanesulfonylphenyl)acetamide> 100> 100> 1440 (Stable)Target-specific (Phenotypic)
Classical Sulfonamide Celecoxib (Control)52.3 ± 3.148.1 ± 2.5> 1440 (Stable)High-dose lipophilicity / Off-target

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They employ orthogonal readouts to confirm that the observed cytotoxicity is mechanistically linked to the chemical reactivity of the chloroacetamide warhead.

Protocol A: Redox-Independent Cell Viability (CellTiter-Glo)

Rationale: Traditional tetrazolium-based assays (e.g., MTT/MTS) rely on cellular oxidoreductase enzymes. Because CFMA directly alters the cellular redox state via GSH depletion, MTT assays can produce severe artifacts. We utilize ATP quantitation (CellTiter-Glo) as a direct, redox-independent proxy for metabolic viability.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CFMA, the non-covalent analog, and Celecoxib in DMSO. Transfer to the assay plate (final DMSO concentration 0.5% to prevent solvent toxicity).

  • Incubation: Incubate cells with compounds for 48 hours. Include vehicle controls (0.5% DMSO) and a positive cytotoxic control (e.g., 10 µM Staurosporine).

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Shake plates for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate IC 50​ using non-linear regression.

Protocol B: Kinetic Intracellular GSH Depletion Assay

Rationale: Cytotoxicity alone does not prove a covalent mechanism. By measuring the kinetic depletion of GSH, we establish a direct causal link between the α -chloro electrophile and the observed phenotypic toxicity[4][5].

  • Cell Preparation: Seed HepG2 cells at 10,000 cells/well in 96-well plates.

  • Time-Course Treatment: Treat cells with compounds at their respective IC 50​ concentrations. Stagger treatments to create a time-course (0.5, 1, 2, 4, and 8 hours).

  • Lysis and Probe Addition: Remove media and wash with PBS. Add GSH-Glo Reagent (containing Luciferin-NT and Glutathione-S-Transferase). The chloroacetamide will have competitively depleted the available GSH, leaving less GSH to convert the probe into luciferin.

  • Detection: After a 30-minute incubation, add Luciferin Detection Reagent. Read luminescence after 15 minutes.

  • Validation: A rapid drop in luminescence (t 1/2​ < 1 hour) confirms that CFMA acts as a GSH-depleting alkylating agent, whereas the non-covalent sulfonamides will maintain baseline luminescence.

Mechanistic Pathway Visualization

The following diagram maps the divergent cellular fates induced by the structural differences between reactive haloacetamides and classical sulfonamides.

G CFMA 2-Chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide (CFMA) Warhead Electrophilic Alkylation (2-Chloroacetamide Warhead) CFMA->Warhead Sulfonamide Classical Sulfonamides (e.g., Celecoxib, Non-covalent Analogs) Reversible Reversible Target Binding (Methanesulfonyl Pharmacophore) Sulfonamide->Reversible GSH Rapid Intracellular GSH Depletion & Off-Target Cysteine Alkylation Warhead->GSH Target Specific Enzyme/Receptor Inhibition (e.g., COX-2, Carbonic Anhydrase) Reversible->Target Tox High Intrinsic Cytotoxicity (Oxidative Stress / Ferroptosis) GSH->Tox Safe Low Intrinsic Cytotoxicity (Phenotype-Driven Viability) Target->Safe

Divergent cellular mechanisms: Covalent alkylation by CFMA vs. reversible binding by sulfonamides.

References

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. European Journal of Medicinal Chemistry / PMC.

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide. European Commission - SCCS.

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry / PubMed.

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society.

  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice. ACS Medicinal Chemistry Letters.

Sources

Comparative

benchmarking 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide as an electrophile in covalent inhibitor design

Executive Summary Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, offering prolonged target engagement and the ability to drug shallow, "undruggable" pockets. While acrylamides dominate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, offering prolonged target engagement and the ability to drug shallow, "undruggable" pockets. While acrylamides dominate the FDA-approved landscape due to their mild reactivity, they often lack the intrinsic electrophilicity required to engage sterically hindered or less nucleophilic cysteines. Chloroacetamides represent a highly reactive alternative, undergoing direct SN​2 displacement by thiolate nucleophiles.

This guide provides an in-depth technical benchmarking of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) as a representative electron-deficient electrophile. By analyzing its structural causality, comparative performance, and validation workflows, we establish a framework for utilizing highly tuned chloroacetamides in fragment-based covalent drug discovery.

The Renaissance of Chloroacetamides in TCI Design

Historically, chloroacetamides were frequently flagged as pan-assay interference compounds (PAINS) due to their potential for promiscuous proteomic labeling. While acrylamides are prevalent in approved drugs, chloroacetamides are often considered too reactive for in vivo administration without careful optimization[1].

However, recent advances in chemoproteomics and fragment library screening have successfully utilized chloroacetamide electrophiles to identify novel scaffolds for challenging targets, such as the palmitate pocket of the TEAD·YAP1 transcription complex[2]. The key to harnessing chloroacetamides lies in precisely tuning their electrophilicity through steric and electronic modifications of the adjacent aryl ring.

Mechanism Target Target Protein (Nucleophilic Cys) Complex Non-covalent Encounter Complex Target->Complex Warhead 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Warhead->Complex OffTarget Off-Target Proteome Warhead->OffTarget High Reactivity Adduct Irreversible Covalent Adduct Complex->Adduct SN2 Attack

Reaction pathway of targeted covalent inhibition versus off-target labeling.

Structural & Mechanistic Rationale

The compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is not a random fragment; its substitution pattern is a masterclass in electronic tuning.

  • The Chloroacetamide Core : Acts as the primary cysteine-reactive center. The α -carbon is highly electrophilic, primed for nucleophilic attack by a deprotonated cysteine thiolate via an SN​2 transition state.

  • 2-Fluoro Substitution : The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the amide N-H. This enhances the potential for hydrogen bonding with the target protein's backbone, rigidifying the non-covalent encounter complex. Additionally, the fluorine atom locks the conformation of the aryl ring relative to the amide plane via dipole minimization.

  • 5-Methanesulfonyl Substitution : The methanesulfonyl ( −SO2​CH3​ ) group is a potent electron-withdrawing group (EWG). Positioned meta to the amide nitrogen, it further depletes electron density from the aromatic system.

Causality of Reactivity: This dual electron-withdrawing system makes the aniline nitrogen highly electron-poor. An electron-poor amide nitrogen is less able to donate its lone pair into the carbonyl group. This lack of resonance stabilization increases the electrophilicity of the adjacent α -carbon (lowering the LUMO energy), significantly accelerating the SN​2 reaction rate compared to an unsubstituted N-phenylchloroacetamide.

Comparative Electrophile Profiling

To objectively benchmark this scaffold, we compare its performance metrics against other standard and emerging electrophiles, including latent warheads like 3-bromo-4,5-dihydroisoxazole (BDHI)[3] and sulfamate acetamides[1].

Electrophile ClassRepresentative ScaffoldIntrinsic Reactivity (GSH t1/2​ )Target Cys pKa​ PreferenceOff-Target Liability
Acrylamide Ibrutinib warhead> 24 hoursLow (< 6.5)Low
Unsubstituted Chloroacetamide N-phenylchloroacetamide~ 2 - 4 hoursModerate (< 7.5)High (PAINS risk)
Electron-Deficient Chloroacetamide 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide < 1 hour High (Broad) High (Requires strong non-covalent driver)
Sulfamate Acetamide Sulfopin warhead> 12 hoursLow (< 6.5)Very Low
Latent Electrophile BDHITunableModerateLow

Data synthesis based on established chemoproteomic benchmarking standards.

Self-Validating Experimental Workflows

To rigorously evaluate 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide as a viable hit in a drug discovery campaign, researchers must employ a tiered screening funnel. Every protocol below is designed as a self-validating system to ensure data integrity.

Workflow N1 Electrophile Library (Chloroacetamides) N2 GSH Reactivity Assay (Intrinsic Half-life) N1->N2 N3 Intact Protein MS (Target Engagement) N2->N3 N4 Chemoproteomics (isoTOP-ABPP) N3->N4 N5 Lead Optimization (In Vivo Profiling) N4->N5

Tiered screening funnel for benchmarking covalent electrophiles.
Protocol 1: Intrinsic Reactivity Profiling (GSH Half-life Assay)

Causality: Before exposing the electrophile to a complex proteome, its baseline chemical reactivity must be quantified. Because of the dual EWG substitution, this compound is expected to be highly reactive. Measuring its half-life against glutathione (GSH) ensures it is not instantly degraded in cellular environments.

  • Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO.

  • Reaction Setup: Dilute to a final concentration of 100 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM GSH (10-fold excess for pseudo-first-order kinetics) and 100 µM of an internal standard (e.g., naproxen).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Instantly quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid to protonate the thiolate.

  • Analysis: Analyze by LC-MS/MS (MRM mode) monitoring the parent mass. Plot ln(AUCt​/AUC0​) vs. time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Causality: This step proves that the compound can successfully form a covalent adduct with the target protein in its native, folded state, verifying that the binding pocket geometry accommodates the bulky 2-fluoro-5-methanesulfonylphenyl moiety.

  • Protein Preparation: Purify the recombinant target protein (e.g., TEAD4) to >95% purity. Buffer exchange into 50 mM HEPES, 150 mM NaCl, pH 7.5 (avoiding nucleophilic buffers like Tris or DTT).

  • Labeling: Incubate 2 µM of the protein with 20 µM of the electrophile (10x excess) at room temperature.

  • Time-Course: At 1h and 4h time points, remove 10 µL aliquots and quench with 1% formic acid.

  • Data Acquisition: Inject onto a C4 analytical column coupled to a high-resolution Q-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra using MaxEnt1. A successful reaction will show a mass shift of +229.02 Da (representing the addition of the warhead minus the loss of HCl during adduct formation).

Protocol 3: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Causality: Evaluates proteome-wide selectivity. A highly reactive chloroacetamide will label hundreds of off-target cysteines. This assay determines if the non-covalent affinity of the scaffold is strong enough to drive selective labeling over background reactivity.

  • Cellular Treatment: Treat live cells (e.g., MDA-MB-231) with vehicle (DMSO) or 10 µM of the target compound for 2 hours.

  • Proteome Tagging: Lyse cells and label the proteome with a broad-spectrum alkyne-functionalized iodoacetamide probe (IA-alkyne, 100 µM) for 1 hour to tag all unreacted, reactive cysteines.

  • Click Chemistry: Perform CuAAC to append a biotin-azide tag containing an isotopically cleavable linker (Light isotope for DMSO, Heavy isotope for compound-treated).

  • Enrichment: Enrich labeled proteins on streptavidin beads, perform on-bead trypsin digestion, and cleave the isotopic tags.

  • Quantification: Analyze by quantitative LC-MS/MS. Cysteines with a Light/Heavy ratio > 4 are considered covalently engaged by the test compound.

Conclusion

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is a highly reactive, electron-deficient electrophile. While its intrinsic reactivity makes it an excellent "hit-finding" fragment for identifying novel druggable cysteines, its clinical utility requires careful lead optimization. Drug development professionals must balance this high reactivity by either transitioning to milder isosteres (e.g., sulfamates or acrylamides) or by drastically increasing the non-covalent binding affinity of the scaffold to ensure kinetic selectivity in vivo.

References

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society Source: acs.org URL:[Link][1]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile | ACS Publications Source: acs.org URL:[Link][3]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction | ChEMBL - EMBL-EBI Source: ebi.ac.uk URL:[Link][2]

Sources

Validation

purity validation of commercial 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide batches

Purity Validation of Commercial 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Batches: An Orthogonal Analytical Guide Mechanistic Context: The Causality of Analytical Choices The compound 2-chloro-N-(2-fluoro-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of Commercial 2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide Batches: An Orthogonal Analytical Guide

Mechanistic Context: The Causality of Analytical Choices

The compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics[1]. Commercially sourced batches of this intermediate[2] often exhibit varying impurity profiles depending on the vendor's synthetic route. The molecule features two highly reactive centers: a chloroacetamide alkylating moiety and a fluoro-substituted aromatic ring. Consequently, batches are susceptible to complex impurity profiles, including unreacted 2-fluoro-5-methylsulfonylaniline, residual chloroacetyl chloride, and downstream hydrolysis products.

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical analytical blind spot in intermediate validation. While HPLC-UV remains the industry standard for resolving organic impurities[3], it operates under the flawed assumption that all impurities share a similar molar extinction coefficient with the parent molecule. Aliphatic impurities, such as residual chloroacetic acid, lack the extended conjugation of the fluorophenyl ring and are severely under-reported in UV chromatograms.

To establish a self-validating system, we must employ an orthogonal approach. By coupling HPLC-UV/HRMS with proton Quantitative Nuclear Magnetic Resonance ( 1 H qNMR), we bridge the gap between relative area percent and absolute mass fraction. qNMR relies on the principle of reciprocity—the integration of a resonance signal is directly proportional to the number of nuclei, making it a primary ratio method recognized by the United States Pharmacopeia (USP) for direct purity determination without requiring impurity reference standards[4],[5]. When the qNMR absolute mass fraction mathematically aligns with the mass balance derived from HPLC, Karl Fischer (KF) titration, and ICP-MS, the protocol validates itself.

Experimental Protocols: A Self-Validating System

Protocol A: Organic Impurity Profiling via HPLC-UV/HRMS

Causality: Reversed-phase gradient HPLC separates structurally similar impurities based on hydrophobicity, while High-Resolution Mass Spectrometry (HRMS) provides exact mass data for the structural elucidation of unknown peaks.

  • Sample Preparation: Accurately weigh 10.0 mg of the commercial batch and dissolve it in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to create a 1.0 mg/mL stock.

  • Chromatographic Conditions: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plate counts and resolution.

  • Mobile Phase: Phase A: Water + 0.1% Trifluoroacetic acid (TFA); Phase B: Acetonitrile + 0.1% TFA. Note: TFA is critical here; it suppresses the ionization of the sulfonamide and acetamide groups, preventing peak tailing and ensuring sharp, symmetrical peaks[3].

  • Gradient & Detection: Execute a linear gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 220 nm and 254 nm, simultaneously acquiring ESI+ mass spectra.

Protocol B: Absolute Mass Fraction Determination via 1 H qNMR

Causality: qNMR provides an absolute purity value. The most critical parameter is the relaxation delay ( D1​ ); it must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte and internal standard. Failing to do so results in incomplete magnetization recovery and skewed integrations[6].

  • Sample Preparation: Co-weigh exactly ~15.0 mg of the commercial batch and ~5.0 mg of a certified Internal Standard (IS), such as Maleic Acid (TraceCERT grade), into a vial using a micro-analytical balance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ . DMSO is mandated because it thoroughly solvates the highly polar methanesulfonyl group without inducing precipitation.

  • Acquisition Parameters: Acquire the 1 H spectrum at 298 K using a 90° excitation pulse. Set the spectral width to 15 ppm, acquisition time to 4 seconds, and the relaxation delay ( D1​ ) to 30 seconds (ensuring D1​>5×T1​ ).

  • Data Processing: Calculate the mass fraction using the ratio of the integrated area of the isolated chloroacetamide −CH2​− protons (singlet, ~4.3 ppm) against the olefinic protons of Maleic acid (singlet, 6.26 ppm).

Protocol C: Trace Metals and Moisture (ICP-MS & KF)

Causality: Residual transition metals (from upstream cross-coupling catalysis) and hygroscopic moisture act as "invisible" mass that artificially inflates HPLC-UV area percent results.

  • Moisture: Perform volumetric Karl Fischer titration on a 100 mg aliquot in anhydrous methanol.

  • Metals: Digest a 50 mg aliquot in concentrated HNO3​ (TraceMetal grade) and analyze via ICP-MS against a standard calibration curve for Palladium (Pd) and Iron (Fe).

Comparative Batch Analysis

To demonstrate the efficacy of this self-validating orthogonal system, we evaluated three commercial batches of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide from different global vendors.

Table 1: Orthogonal Purity Results & Mass Balance Closure | Batch Origin | HPLC-UV Purity (Area %) | 1 H qNMR Purity (Mass %) | KF Water (% w/w) | ICP-MS Metals (ppm) | Mass Balance Closure* | | :--- | :--- | :--- | :--- | :--- | :--- | | Vendor A | 99.2% | 98.8% | 0.2% | < 10 ppm | Excellent (Δ 0.2%) | | Vendor B | 98.5% | 92.1% | 1.5% | 450 ppm | Poor (Δ 4.9%) | | Vendor C | 99.8% | 99.5% | 0.1% | < 5 ppm | Excellent (Δ 0.2%) | *Mass Balance Closure = [HPLC Area %] -[qNMR Mass % + KF % + (Metals ppm / 10000)]. A high delta indicates the presence of non-chromatophoric organic impurities.

Analysis: Vendor B exhibits a dangerous discrepancy. While HPLC-UV suggests 98.5% purity, qNMR reveals only 92.1% actual active mass. The 4.9% missing mass balance points directly to non-UV active aliphatic impurities (likely residual chloroacetic acid or inorganic salts) that HPLC-UV failed to detect.

Table 2: Specific Impurity Profiling (via LC-HRMS)

Batch Origin Residual Aniline (RRT 0.85) Hydrolysis Product (RRT 0.60) Over-alkylated Dimer (RRT 1.25)
Vendor A 0.3% 0.4% 0.1%
Vendor B 1.1% 0.2% 0.2%

| Vendor C | < 0.1% | < 0.1% | < 0.1% |

Workflow Visualization

ValidationWorkflow Start Commercial Batch 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) SamplePrep Standardized Sample Preparation (Volumetric Dissolution) Start->SamplePrep HPLC HPLC-UV/HRMS Organic Impurity Profiling SamplePrep->HPLC Aliquot A qNMR 1H qNMR Absolute Mass Fraction Purity SamplePrep->qNMR Aliquot B Trace ICP-MS & KF Titration Metals & Moisture SamplePrep->Trace Aliquot C DataSynthesis Orthogonal Data Synthesis (Mass Balance Verification) HPLC->DataSynthesis Area % & MS ID qNMR->DataSynthesis Mass % Trace->DataSynthesis ppm / %w/w Acceptance Batch Disposition (Release / Reject) DataSynthesis->Acceptance

Figure 1. Orthogonal analytical workflow for the comprehensive purity validation of commercial batches.

References

  • Title: 7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo... - Chembeez Source: chembeez.com URL: [Link]

  • Title: Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • Title: Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity Source: jst.go.jp URL:[Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: chromatographyonline.com (LCGC International) URL:[Link]

Sources

Comparative

Comparative Guide: Analytical Standards for LC-MS/MS Calibration of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Executive Summary & Mechanistic Context In pharmaceutical development, the compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) frequently emerges as a critical synthetic intermediate or pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, the compound 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4) frequently emerges as a critical synthetic intermediate or process-related impurity. Structurally, it contains a highly reactive chloroacetamide moiety , a well-documented electrophile capable of DNA alkylation. Consequently, this compound triggers structural alerts under the[1].

To comply with the Threshold of Toxicological Concern (TTC)—typically limiting exposure to 1.5 µ g/day —analytical scientists must quantify this impurity at trace levels (low ppm or ppb) within the Active Pharmaceutical Ingredient (API) matrix[2]. This necessitates highly sensitive LC-MS/MS methodologies. The integrity, accuracy, and reproducibility of these trace-level quantifications hinge entirely on the calibration curve, making the selection of the analytical standard the most critical variable in method development.

The Causality of Standard Selection: An Application Scientist’s Perspective

As a Senior Application Scientist, I frequently encounter method failures that are not instrument-related, but rather stem from a misunderstanding of the standard's physicochemical behavior in solution and in the mass spectrometer.

  • Chemical Reactivity & Solvolysis: Chloroacetamides are highly susceptible to nucleophilic attack. If a calibration standard is prepared using nucleophilic protic solvents (e.g., Methanol or Ethanol), the chloride leaving group undergoes rapid solvolysis, forming a methoxyacetamide derivative. This degradation artificially lowers the standard's concentration over time, leading to a non-linear, failing calibration curve. Standard stock solutions must strictly utilize aprotic solvents like Acetonitrile (ACN).

  • Ion Suppression & Matrix Effects: In Electrospray Ionization (ESI), the co-eluting API matrix competes with the trace impurity for charge on the droplet surface, leading to severe ion suppression. The choice of analytical standard dictates how this matrix effect is mathematically mitigated. Without proper internal standardization, the calibration curve will grossly underestimate the impurity concentration in real samples.

Comparative Analysis of Analytical Standards

When constructing a calibration curve for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, laboratories typically choose between three grades of analytical standards.

A. Stable Isotope-Labeled (SIL) Standards (The Gold Standard)

SIL standards (e.g., 13 C 2​ , 15 N-labeled variants) are synthesized to have a higher mass (e.g., +3 Da) but identical physicochemical properties to the native impurity.

  • Mechanistic Advantage: The SIL standard perfectly co-elutes with the target analyte. Whatever ion suppression the API matrix inflicts on the native impurity, it inflicts equally on the SIL standard. By plotting the ratio of the Analyte Area to the SIL Area, the matrix effect is mathematically canceled out.

  • Best For: High-throughput, validated GMP release testing where matrix-free solvent calibration curves are preferred.

B. Commercial High-Purity Analytical Grade (>98%)

These are non-labeled, highly purified reference standards sourced from commercial vendors.

  • Mechanistic Advantage: Highly cost-effective and readily available with a Certificate of Analysis (CoA).

  • The Catch: Because there is no isotopic mass difference, it cannot be used as an internal standard. To correct for matrix suppression, analysts must use labor-intensive Standard Addition or Matrix-Matched Calibration Curves (spiking the standard directly into an impurity-free batch of the API).

C. In-House Synthesized Working Standards

Often, process chemists synthesize a batch of the impurity to be used as a working standard.

  • Mechanistic Advantage: Zero procurement lead time during early-phase development.

  • The Catch: Requires rigorous orthogonal characterization. To be used for a quantitative calibration curve, its absolute purity must be established via Quantitative NMR (qNMR) against a primary certified reference material, adding significant analytical overhead.

Quantitative Data Comparison

The following table summarizes the typical LC-MS/MS performance metrics when generating calibration curves using the three standard types in a 10 mg/mL API matrix.

ParameterStable Isotope-Labeled (SIL) StandardCommercial Analytical Grade (>98%)In-House Synthesized Working Standard
Calibration Method Internal Standard (Solvent Curve)Matrix-Matched CurveMatrix-Matched Curve
Linearity ( R2 ) > 0.999> 0.995> 0.990
Limit of Detection (LOD) 0.05 ppm0.10 ppm0.15 ppm
Limit of Quantitation (LOQ) 0.15 ppm0.30 ppm0.45 ppm
Matrix Factor (Recovery) 0.98 – 1.02 (Corrected)0.60 – 0.80 (Uncorrected)0.60 – 0.80 (Uncorrected)
Relative Cost High ( $)Moderate ( )Low ($)
Lead Time 6–8 Weeks (Custom Synthesis)1–2 WeeksImmediate (If available)

Self-Validating Experimental Protocol: LC-MS/MS Calibration Workflow

To ensure a robust, self-validating system, the following protocol outlines the generation of a matrix-matched calibration curve using a Commercial High-Purity Standard.

Phase 1: Standard Preparation (Aprotic Environment)
  • Primary Stock: Accurately weigh 10.0 mg of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide standard. Dissolve in 10.0 mL of 100% LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Do not use Methanol to prevent solvolysis.

  • Working Solutions: Perform serial dilutions in 50:50 ACN:Water to create working standards ranging from 1.5 ng/mL to 150 ng/mL.

Phase 2: Matrix-Matched Curve Generation
  • API Matrix Preparation: Dissolve the API (impurity-free batch) in 50:50 ACN:Water to a concentration of 10 mg/mL.

  • Spiking: Spike the working solutions into the API matrix to generate a 6-point calibration curve spanning 0.15 ppm to 15 ppm (relative to the API).

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes to ensure the lipophilic methanesulfonylphenyl moiety elutes sharply.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: [M+H] + m/z 266.0

    • Product Ion:m/z 190.0 (Corresponds to the cleavage of the chloroacetamide bond, yielding the 2-fluoro-5-methanesulfonylaniline fragment).

    • Collision Energy (CE): 20 eV.

Phase 4: System Validation Criteria
  • Sensitivity Check: The Signal-to-Noise (S/N) ratio of the 0.15 ppm standard (LOQ) must be 10.

  • Linearity Check: The linear regression must yield an R2≥0.995 with a y-intercept 5% of the target specification limit response.

Analytical Decision Workflow

G API API Matrix (Trace Impurity) Impurity 2-chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide API->Impurity ICH ICH M7 Assessment (Mutagenic Alert) Impurity->ICH Std Standard Selection ICH->Std SIL SIL Standard (Corrects Matrix Effect) Std->SIL Comm Commercial Standard (Requires Matrix Match) Std->Comm LCMS LC-MS/MS Calibration SIL->LCMS Comm->LCMS Quant Trace Quantification (<1.5 µg/day TTC) LCMS->Quant

Workflow for ICH M7 compliance and LC-MS/MS standard selection for trace quantification.

References

  • Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance Documents, July 2023.[Link]

  • Kim, J., et al. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." National Center for Biotechnology Information (PMC), 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide proper disposal procedures

The management and disposal of specialized chemical intermediates like 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4)[1] require strict adherence to Environmental Health and Safety (EHS) proto...

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Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized chemical intermediates like 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide (CAS: 1153346-21-4)[1] require strict adherence to Environmental Health and Safety (EHS) protocols. As an α-chloroacetamide derivative, this compound possesses specific chemical reactivities and elemental compositions that dictate how it must be handled at the end of its lifecycle.

As a laboratory professional, you must approach disposal not merely as a cleanup task, but as a critical logistical operation that prevents environmental contamination and ensures regulatory compliance.

Chemical Causality and Hazard Assessment

Before executing a disposal plan, it is essential to understand why specific procedures are necessary.

  • Electrophilic Reactivity: The α-chloroamide moiety is a known electrophile. It acts as an alkylating agent, which can react with biological nucleophiles (such as thiol groups in proteins). This makes compounds in this class potential skin sensitizers and acute toxicants[2][3].

  • Elemental Composition: The molecule contains chlorine, fluorine, and sulfur. If incinerated improperly, it can release highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and sulfur oxides (SOx)[2][4]. Therefore, it must be segregated into specific waste streams to ensure it is processed by facilities equipped with appropriate gas scrubbers.

Quantitative Hazard Summary

Based on the Safety Data Sheets (SDS) for closely related chloroacetamide derivatives, the following hazard classifications and logistical parameters apply[2][3][4][5]:

ParameterClassification / SpecificationOperational Implication
Acute Toxicity (Oral) Category 3 or 4Mandates strict PPE; no eating/drinking in the handling area.
Skin Sensitization Category 1Requires nitrile or neoprene gloves; avoid all direct dermal contact.
Eye Irritation Category 2ASafety goggles or face shield required during transfer operations.
Environmental Hazard Avoid release to environmentDo not let product enter drains [4]. Aqueous waste must be collected.
Waste Stream Designation Halogenated Organic WasteMust be kept separate from non-halogenated solvents to prevent incineration hazards.

Operational Waste Management Workflow

The following is a self-validating procedural guide for managing the disposal of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide. Chemical destruction (e.g., ad-hoc base hydrolysis) should not be attempted in the laboratory due to the risk of generating unpredictable toxic byproducts. Instead, the focus is on secure containment and transfer to a licensed facility[5].

Phase 1: Spill Cleanup and Immediate Containment (Solid Material)

If the pure powder is spilled or needs to be disposed of directly:

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves. If dust is present, a particulate respirator (e.g., N95 or P100) is required[2].

  • Avoid Dust Formation: Do not dry-sweep the material, as deposited combustible dust can pose an inhalation and explosion hazard[3].

  • Mechanical Collection: Pick up the material mechanically (e.g., using a dedicated anti-static scoop or by carefully wiping with a damp, compatible absorbent pad)[3][4].

  • Primary Containment: Place the collected solid and any contaminated cleanup materials into a suitable, tightly closed container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar)[4].

Phase 2: Liquid Waste Segregation

If the compound is dissolved in a solvent (e.g., during chromatography or reaction workups):

  • Identify the Stream: Because the molecule contains both fluorine and chlorine, any organic solvent containing this compound must be designated as Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste carboy is compatible with both the solvent and the solute. Do not mix with strong oxidizing agents, strong acids, or strong bases, as these can trigger hazardous decomposition[2].

  • Transfer: Use a closed funnel system to transfer the liquid to the halogenated waste carboy to minimize vapor exposure.

Phase 3: Labeling and Institutional Transfer
  • GHS Labeling: Affix a hazardous waste tag to the container immediately. The label must explicitly list "2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide" and note the presence of halogens and sulfur.

  • Storage: Store the sealed waste containers in a designated, well-ventilated secondary containment area[5].

  • Final Disposition: Dispose of the contents and container through an approved, licensed waste disposal plant[5]. The facility will utilize high-temperature incineration equipped with alkaline scrubbers to safely neutralize the resulting halogenated and sulfurous gases.

Logistical Workflow Visualization

WasteWorkflow Start Waste Generation: 2-Chloro-N-(2-fluoro-5- methanesulfonylphenyl)acetamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Solvents) Start->Liquid SolidStream Hazardous Solid Waste Stream Solid->SolidStream Mechanical collection Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains F, Cl, S Containment Secondary Containment & GHS Labeling Halogenated->Containment SolidStream->Containment EHS EHS / Licensed Disposal Contractor Containment->EHS Institutional Transfer Incineration High-Temp Incineration (Approved Facility) EHS->Incineration Scrubber-equipped

Laboratory waste segregation and disposal workflow for halogenated acetamide derivatives.

References

  • Chembeez. "7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4...". Chembeez.com.
  • Aaron Chemicals LLC. "Safety Data Sheet - Aaronchem". Aaronchem.com.
  • CDH Fine Chemical. "2-Chloro Acetamide MATERIAL SAFETY DATA SHEET". Cdhfinechemical.com.
  • Fisher Scientific. "2 - SAFETY DATA SHEET". Fishersci.com.
  • Chemos GmbH & Co. KG. "Safety Data Sheet: 2-chloroacetamide". Chemos.de.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

As drug development professionals and laboratory scientists, handling novel halogenated acetamide derivatives requires a rigorous, chemistry-first approach to safety. 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and laboratory scientists, handling novel halogenated acetamide derivatives requires a rigorous, chemistry-first approach to safety. 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is a highly reactive intermediate. Because safety protocols are only effective when the underlying chemical causality is understood, this guide bridges the gap between mechanistic toxicology and daily operational workflows.

Mechanistic Toxicology: The "Why" Behind the Hazards

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. This molecule features an α -chloroacetamide moiety , which is a well-documented, potent electrophile[1].

When exposed to biological tissues (such as human skin or the respiratory tract), the α -carbon undergoes a rapid SN​2 nucleophilic substitution reaction with the sulfhydryl (-SH) groups of cysteine residues in endogenous proteins[1]. This irreversible covalent alkylation creates a hapten-protein complex. The immune system's dendritic cells recognize this foreign complex, triggering a cascade that results in severe Allergic Contact Dermatitis (Skin Sensitization) [1][2]. Furthermore, compounds in this class are acutely toxic if swallowed and are suspected of causing reproductive toxicity[3].

ToxicityMechanism A 2-Chloro-N-arylacetamide (Electrophile) C SN2 Alkylation (Covalent Binding) A->C B Skin Protein (Nucleophilic Cysteine -SH) B->C D Hapten-Protein Complex (Immunogenic) C->D Loss of HCl E Dendritic Cell Activation D->E F Allergic Contact Dermatitis E->F Immune Response

Mechanistic pathway of α -chloroacetamide-induced skin sensitization.

Personal Protective Equipment (PPE) Matrix

Because the primary threat vectors are dermal alkylation and inhalation of aerosolized powders, standard laboratory attire is insufficient. The following PPE matrix outlines the mandatory quantitative and qualitative standards for handling this compound[3].

Protection ZoneRequired EquipmentSpecifications & Mechanistic Rationale
Hands (Dermal) Double-gloving is mandatory. Inner: Nitrile. Outer: Nitrile or Neoprene.Thickness: Minimum 0.11 mm. α -chloroacetamides can permeate thin latex over time. Double-gloving ensures the inner layer remains sterile if the outer layer is compromised.
Eyes/Face Chemical safety goggles (unvented or indirectly vented).Standard: EN166 or OSHA 29 CFR 1910.133. Prevents micro-dust particles from settling on the ocular mucosa, which is highly susceptible to alkylation.
Respiratory N95, P100, or FFP3 particulate respirator.Required if weighing outside a certified fume hood. The compound forms combustible, highly sensitizing dust concentrations in the air.
Body Disposable Tyvek® sleeves or chemically resistant apron over a standard lab coat.Prevents the powder from embedding into woven cotton fabrics, which can cause chronic, delayed dermal exposure.

Operational Workflows & Handling Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Preparation and Weighing
  • Airflow Verification: Verify that the chemical fume hood or vented balance enclosure is drawing at a minimum face velocity of 80–100 FPM (feet per minute).

  • Static Elimination: Because the compound is a fine powder, use an anti-static gun (zerostat) on the weigh boat and spatula. Rationale: Static electricity causes powder aerosolization, increasing inhalation risk.

  • Transfer: Use a dedicated, disposable anti-static spatula. Weigh the exact required mass directly into a pre-tared, sealable vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood.

Phase 2: Dissolution and Reaction Setup
  • Solvent Addition: Inject the solvent (e.g., DMSO, DMF, or ethanol) directly into the sealed vial via a septum, or open the vial strictly inside the fume hood.

  • Agitation: Vortex the solution until completely dissolved. Do not use an ultrasonic bath with an open container, as this generates toxic micro-aerosols.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental release and cross-contamination. Because the compound is an alkylating agent, chemical neutralization (hydrolysis) is a highly effective decontamination strategy.

Step-by-Step Decontamination Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Moisten (For Powders): If the compound is spilled in powder form, gently mist it with water or a compatible solvent (like ethanol) to suppress dust generation. Do not spray forcefully.

  • Absorb: Cover the spill with an inert absorbent material (vermiculite or sand). Do not use combustible materials like paper towels for bulk collection.

  • Neutralize: Wash the contaminated surface with a mild, dilute alkaline solution (e.g., 1% sodium carbonate). Rationale: The alkaline environment accelerates the hydrolysis of the reactive α -chloro group, neutralizing its alkylating threat.

  • Collect: Sweep the neutralized slurry into a hazardous waste container. Seal and label as "Toxic Halogenated Organic Waste."

SpillResponse A Spill Identified (Powder/Solution) B Evacuate & Isolate Area (Prevent Exposure) A->B C Don Maximum PPE (Respirator, Double Gloves) B->C D Powder Spill? C->D E Moisten with Water/Solvent (Prevent Dust) D->E Yes F Absorb with Inert Material (Sand/Vermiculite) D->F No (Solution) G Sweep/Collect into Sealable Hazardous Waste Container E->G F->G H Decontaminate Surface (Soap & Water / Weak Base) G->H

Standard operating procedure for isolating, containing, and neutralizing a spill.

References

  • Title: Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chloroacetamide - Wikipedia Source: Wikipedia URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
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2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
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